diethyl [hydroxy(phenyl)methyl]phosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxyphosphoryl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNMJVMGIXUXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285891, DTXSID80942232 | |
| Record name | Diethyl hydroxy(phenyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1663-55-4, 20176-43-6 | |
| Record name | 1663-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl hydroxy(phenyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Diethyl [hydroxy(phenyl)methyl]phosphonate
This technical guide provides a comprehensive overview of the core properties of this compound, a significant organophosphorus compound. The information presented herein is intended to support research, development, and application activities within the scientific community.
Chemical and Physical Properties
This compound is a member of the α-hydroxyphosphonate class of compounds, which are structural analogs of α-hydroxy carboxylic acids and α-amino acids. This structural similarity is believed to contribute to their biological activities. The compound is a solid at room temperature and has garnered interest for its utility as a synthetic intermediate and its potential biological applications.[1][2]
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1663-55-4 | [1][2] |
| Molecular Weight | 244.22 g/mol | [1][3] |
| Molecular Formula | C₁₁H₁₇O₄P | [3][4] |
| Physical Form | Solid | [2] |
| Purity | 95% | [2] |
| Melting Point | 51°C (for a related compound, Diethyl [(phenylsulfonyl)methyl]phosphonate) | [5] |
| Boiling Point | 124-126 °C / 3 mmHg (for a related compound, Diethyl (hydroxymethyl)phosphonate) | [6] |
| Density | 1.251 Mg m⁻³ | [3] |
| InChI Key | SLNMJVMGIXUXFI-UHFFFAOYSA-N | [1][2] |
| IUPAC Name | diethyl hydroxy(phenyl)methylphosphonate | [2] |
Table 2: Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Monoclinic | [3][7] |
| Space Group | P2₁/n | [3][7] |
| a | 9.2361 (6) Å / 9.293 Å | [3][7] |
| b | 8.0719 (5) Å / 8.103 Å | [3][7] |
| c | 17.4599 (13) Å / 17.542 Å | [3][7] |
| β | 95.096 (5)° / 95.329° | [3][7] |
| V | 1296.54 (15) ų / 1315.2 ų | [3][7] |
| Z | 4 | [3][7] |
Synthesis
The primary synthetic route to this compound is the Pudovik reaction. This reaction involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, in this case, benzaldehyde.[1] The reaction is typically base-catalyzed.[4]
Experimental Protocol: Synthesis via Pudovik Reaction [4]
-
Materials:
-
Diethyl phosphite (0.02 mol)
-
Benzaldehyde (0.02 mol)
-
Magnesium oxide (2 g)
-
Dichloromethane (50 ml)
-
Calcium chloride
-
n-hexane
-
-
Procedure: a. To a stirred mixture of diethyl phosphite and benzaldehyde at room temperature, add magnesium oxide. b. Continue stirring the mixture for 2 hours. c. After the reaction is complete, wash the mixture with dichloromethane. d. Dry the organic phase with calcium chloride. e. Evaporate the solvent to obtain the crude product. f. Crystallize the crude product from n-hexane to yield pure this compound.
Caption: The Pudovik reaction for the synthesis of this compound.
Spectroscopic and Thermal Properties
Spectroscopic and thermal analysis are crucial for the characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Key Observations | Source |
| FT-IR | Stretching vibrations of C-H (phenyl and aliphatic), C=C (benzene ring), and other functional groups have been identified. | [7] |
| FT-Raman | The symmetric vibrations of the benzene ring are observed. | [7] |
| UV-Visible | The crystal shows good optical transmission in the visible domain and strong absorption in the middle ultraviolet region. | [7] |
Thermal Analysis
Thermogravimetric analysis (TGA) has shown that this compound is thermally stable up to 125 °C.[7]
Biological and Potential Applications
α-Hydroxyphosphonates, including this compound, are recognized for their potential biological activities. They are considered potential enzyme inhibitors, with some derivatives exhibiting antibacterial or antifungal properties.[1] Specifically, this class of compounds has been investigated for the inhibition of inositol monophosphatase and HIV protease.[4]
Furthermore, this compound serves as a versatile synthetic intermediate. The presence of both hydroxyl and phosphonate moieties allows for a range of chemical modifications, making it a valuable precursor for creating libraries of more complex organophosphorus compounds for further investigation in medicinal chemistry.[1] For instance, it is used in the synthesis of ether phosphonates.[1] The compound is also a useful intermediate in the chitosan-catalyzed synthesis of other diethyl hydroxy (substituted phenyl) methylphosphonates with antioxidant activities.[8] A derivative, Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, is used as an antioxidant and thermal stabilizer in the production of polyethylene terephthalate (PET) for food contact applications.[9]
Caption: Potential applications of this compound.
Conclusion
This compound is a compound of significant interest due to its accessible synthesis, well-characterized properties, and diverse potential applications. Its role as a synthetic building block and its promising biological activity profile make it a valuable subject for ongoing research in medicinal chemistry and materials science. This guide provides a foundational understanding of its basic properties to aid researchers and developers in their work with this versatile molecule.
References
- 1. This compound|CA 1663-55-4 [benchchem.com]
- 2. This compound | 1663-55-4 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diethyl (hydroxymethyl)phosphonate | 3084-40-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. DIETHYL HYDROXY(PHENYL)METHYLPHOSPHONATE CAS#: [amp.chemicalbook.com]
- 9. Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | EFSA [efsa.europa.eu]
An In-depth Technical Guide to Diethyl [hydroxy(phenyl)methyl]phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound belonging to the α-hydroxyphosphonate class. These molecules are characterized by a hydroxyl group on the carbon atom adjacent (alpha) to a phosphonate group.[1] Structurally analogous to α-hydroxy carboxylic acids and α-amino acids, α-hydroxyphosphonates exhibit a range of notable biological activities and are valuable intermediates in organic synthesis.[1] Their utility stems from the unique electronic properties of the phosphorus atom, which allows them to serve as crucial reagents, building blocks for complex molecules, and ligands in metal-catalyzed reactions.[1]
The primary route for synthesizing this compound is the Pudovik reaction, which involves the nucleophilic addition of diethyl phosphite to benzaldehyde.[1] Research interest in this compound and its derivatives is driven by their potential as enzyme inhibitors, where the phosphonate moiety can act as a mimic of phosphate groups, enabling them to interact with the active sites of enzymes that process phosphate-containing substrates.[1] This has led to investigations into their potential as inhibitors for enzymes implicated in various diseases.[1]
Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical and physical properties have been characterized through various analytical techniques, including single-crystal X-ray diffraction.
| Property | Value | Source |
| IUPAC Name | diethyl hydroxy(phenyl)methylphosphonate | |
| CAS Number | 1663-55-4 | [1] |
| Empirical Formula | C₁₁H₁₇O₄P | [1] |
| Formula Weight | 244.22 g/mol | [1] |
| Physical Form | Solid | |
| InChI Key | SLNMJVMGIXUXFI-UHFFFAOYSA-N |
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecules are linked into chiral helical chains through O-H···O hydrogen bonds between the hydroxyl group and an oxygen atom of the phosphonate group.[2][3][4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.2361 (6) Åb = 8.0719 (5) Åc = 17.4599 (13) Åβ = 95.096 (5)° |
| Volume | 1296.54 (15) ų |
| Z | 4 |
| Calculated Density | 1.251 Mg/m³ |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| F(000) | 520 |
| Data from a 2008 crystallographic study.[1] |
Synthesis and Experimental Protocols
The most common and historically significant method for synthesizing α-hydroxyphosphonates, including this compound, is the Pudovik reaction.[1] This reaction involves the addition of a dialkyl phosphite to a carbonyl compound, in this case, diethyl phosphite and benzaldehyde, often facilitated by a base catalyst.[1][2]
The Pudovik Reaction
The core of the synthesis is the nucleophilic addition of the phosphorus atom from diethyl phosphite to the electrophilic carbonyl carbon of benzaldehyde.[1] While the reaction can proceed without a catalyst at elevated temperatures, it is generally slow.[1] Various catalysts, primarily bases, are employed to improve reaction rates and yields under milder conditions.[1]
References
An In-depth Technical Guide to Diethyl [hydroxy(phenyl)methyl]phosphonate (CAS 1663-55-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl [hydroxy(phenyl)methyl]phosphonate, a significant organophosphorus compound with the CAS number 1663-55-4. It is a member of the α-hydroxyphosphonate class, which are structural analogs of α-hydroxy carboxylic acids and α-amino acids, leading to their notable biological activities.[1] This document details its chemical and physical properties, provides an in-depth look at its synthesis via the Pudovik reaction, outlines experimental protocols, and explores its applications in synthetic chemistry and potential therapeutic areas. The phosphonate group's ability to act as a phosphate mimic has led to investigations into its potential as an inhibitor of enzymes involved in various diseases.[1]
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 244.22 g/mol .[1] Its chemical structure features a central carbon atom bonded to a phenyl group, a hydroxyl group, a hydrogen atom, and a diethyl phosphonate group. This structure allows it to serve as a versatile intermediate in the synthesis of more complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 1663-55-4 | [1][2] |
| Molecular Formula | C₁₁H₁₇O₄P | [1][2][3] |
| Molecular Weight | 244.22 g/mol | [1][2] |
| IUPAC Name | diethyl hydroxy(phenyl)methylphosphonate | |
| Physical Form | Solid | |
| Purity | 95% - 98% | [3] |
| InChI Key | SLNMJVMGIXUXFI-UHFFFAOYSA-N | [1] |
Crystallographic Data
A 2008 crystallographic study provided detailed information on the crystal structure of this compound.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.2361 (6) Åb = 8.0719 (5) Åc = 17.4599 (13) Åβ = 95.096 (5)° |
| Volume | 1296.54 (15) ų |
| Z | 4 |
| Density (calculated) | 1.251 Mg/m³ |
| Wavelength | 0.71073 Å |
| Temperature | 296(2) K |
Synthesis
The primary route for synthesizing this compound is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound.[1] In this case, benzaldehyde reacts with diethyl phosphite, typically catalyzed by a base.[1] Various catalytic systems and reaction conditions have been explored to improve yields and reaction times, including the use of triethylamine, piperazine, and solvent-free grinding methods.[4][5][6]
General Synthesis Workflow: The Pudovik Reaction
The following diagram illustrates the general workflow for the synthesis of this compound via the Pudovik reaction.
Caption: General workflow of the Pudovik reaction for synthesis.
Experimental Protocols
Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.
Method 1: Triethylamine-Catalyzed Synthesis in Acetone
This method, developed by Keglevich et al., is an efficient and green procedure.[5][7]
-
Reagents:
-
Substituted benzaldehyde (1 equivalent)
-
Diethyl phosphite (1 equivalent)
-
Triethylamine (0.1 equivalents)
-
Acetone (minimal quantity)
-
n-pentane
-
-
Procedure:
-
A mixture of the substituted benzaldehyde and a stoichiometric amount of diethyl phosphite is prepared in a minimal amount of acetone.[5]
-
Triethylamine (0.1 equivalents) is added as a catalyst.[5]
-
The mixture is refluxed for 2 hours.[5]
-
After the reaction is complete, n-pentane is added to the mixture.
-
The mixture is cooled to 5 °C to induce crystallization.[5]
-
The resulting crystals of this compound are collected by filtration.[6]
-
Method 2: Piperazine-Catalyzed Solvent-Free Grinding
This environmentally friendly method avoids the use of solvents and often results in high yields within minutes.[4]
-
Reagents:
-
Aldehyde (1 mmol)
-
Diethylphosphite (1 mmol)
-
Piperazine (1 mmol)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To 1 mmol of aldehyde, add 1 mmol of diethylphosphite and 1 mmol of piperazine.[4]
-
Grind the mixture at room temperature for the appropriate time until the reaction is complete, as indicated by thin-layer chromatography.[4]
-
After completion, wash the reaction mixture with water (3 x 10 mL).[4]
-
Extract the product with ethyl acetate.[4]
-
The organic layer is then dried and the solvent evaporated to yield the final product.
-
Applications and Biological Significance
This compound and other α-hydroxyphosphonates are of significant interest due to their biological activities and synthetic utility.[1]
-
Synthetic Intermediates: They serve as versatile precursors for the synthesis of other valuable organophosphorus compounds, such as α-aminophosphonates and α-acyloxyphosphonates, through various chemical transformations.[1][8]
-
Enzyme Inhibition: The phosphonate moiety can act as a mimic of phosphate groups, leading to the inhibition of enzymes that process phosphate-containing substrates.[1] This has prompted research into their potential as inhibitors for enzymes implicated in diseases like cancer and osteoporosis.[1]
-
Potential Therapeutic Agents: α-Hydroxyphosphonates have been recognized as potential herbicides, antioxidants, and have shown some antibacterial and antifungal properties.[1]
Logical Relationship: From Synthesis to Application
The following diagram illustrates the logical progression from the synthesis of this compound to its potential applications.
Caption: From synthesis to potential applications.
Conclusion
This compound is a compound of considerable interest in both synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis via the Pudovik reaction, coupled with its inherent biological activity and utility as a synthetic intermediate, makes it a valuable molecule for further research and development. The exploration of its derivatives continues to be a promising area for the discovery of new therapeutic agents.
References
- 1. This compound|CA 1663-55-4 [benchchem.com]
- 2. 001chemical.com [001chemical.com]
- 3. anaxlab.com [anaxlab.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
The Pudovik Reaction for α-Hydroxyphosphonates: A Core Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
The Pudovik reaction, a cornerstone of organophosphorus chemistry, provides a powerful and atom-economical method for the synthesis of α-hydroxyphosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their role as stable mimics of phosphate esters and carboxylic acids, exhibiting a range of biological activities. This technical guide delves into the core mechanistic pathways of the Pudovik reaction for the formation of α-hydroxyphosphonates and provides detailed experimental protocols for its practical application.
Core Reaction and Mechanistic Overview
The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base or, in some variations, a Lewis acid or an organocatalyst. The fundamental transformation results in the formation of a new carbon-phosphorus bond, yielding the α-hydroxyphosphonate product.
The generally accepted mechanism initiates with the activation of the dialkyl phosphite.[1][2] In the presence of a base, the phosphite is deprotonated to form a highly nucleophilic phosphite anion.[1] This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate.[1]
Acid-catalyzed variations are also known, though less common.[3][4] In these cases, the acid is thought to activate the carbonyl compound by protonating the carbonyl oxygen, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the dialkyl phosphite.[3]
Catalytic Pathways: A Deeper Dive
The choice of catalyst is crucial in the Pudovik reaction, influencing reaction rates, yields, and, in the case of chiral catalysts, the stereochemical outcome.
Base-Catalyzed Pudovik Reaction
The base-catalyzed pathway is the most traditional and widely employed method for the synthesis of α-hydroxyphosphonates.[3] The mechanism, as depicted below, proceeds through the deprotonation of the dialkyl phosphite.
Caption: Base-catalyzed Pudovik reaction mechanism.
Lewis Acid-Catalyzed Pudovik Reaction
Lewis acids can also catalyze the Pudovik reaction, typically by activating the carbonyl component. This approach can be advantageous for substrates that are sensitive to basic conditions.[5]
Caption: Lewis acid-catalyzed Pudovik reaction mechanism.
Organocatalytic Asymmetric Pudovik Reaction
A significant advancement in the Pudovik reaction is the development of organocatalytic asymmetric variants, which allow for the enantioselective synthesis of chiral α-hydroxyphosphonates.[6][7] Chiral Brønsted bases, such as cinchona alkaloids, are often employed.[7] The catalyst can activate the phosphite through deprotonation while the chiral environment dictates the stereochemical outcome of the addition to the carbonyl compound.
Quantitative Data Summary
The efficiency of the Pudovik reaction is highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Base-Catalyzed Pudovik Reaction of Aldehydes and Diethyl Phosphite
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Triethylamine (10) | Acetone | 2 | 95 | [8] |
| 2 | 4-Nitrobenzaldehyde | Triethylamine (10) | Acetone | 1 | 92 | [8] |
| 3 | 4-Chlorobenzaldehyde | Triethylamine (10) | Acetone | 2 | 88 | [8] |
| 4 | 4-Methoxybenzaldehyde | Triethylamine (20) | Acetone | 3 | 85 | [8] |
| 5 | Benzo[b]thiophene-2-carboxaldehyde | Triethylamine (400) | Dichloromethane | - | 85 | [9] |
Table 2: Lewis Acid and Organometallic Catalyzed Pudovik Reaction
| Entry | Carbonyl Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | MoO₂Cl₂ (5) | Solvent-free | 80 | - | 95 | [3][10] |
| 2 | Acetophenone | Titanium tetraisopropylate | - | - | - | 90 | [3][10] |
| 3 | Benzaldehyde | n-BuLi (0.1) | Hexane | - | - | - | [3] |
| 4 | Pyridine-2-carboxaldehyde | Sc(OTf)₃ (10) | Dichloromethane | rt | 12 | 85 | [5] |
Experimental Protocols
The following are detailed methodologies for conducting the Pudovik reaction under different catalytic conditions.
General Experimental Workflow
Caption: General experimental workflow for the Pudovik reaction.
Protocol 1: Base-Catalyzed Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate[8]
-
Reaction Setup: To a solution of benzaldehyde (1.06 g, 10 mmol) in acetone (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (1.38 g, 10 mmol).
-
Catalyst Addition: Add triethylamine (0.101 g, 1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture to reflux and stir for 2 hours.
-
Workup and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Add n-pentane to induce crystallization. Collect the precipitated solid by filtration, wash with cold n-pentane, and dry under vacuum to afford the pure α-hydroxyphosphonate.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diaryl (hydroxy(pyridin-2-yl)methyl)phosphonate[5]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-pyridinealdehyde (0.2 mmol) in anhydrous dichloromethane (2.0 mL).
-
Reagent Addition: Add the diarylphosphonate (0.24 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.02 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.
Conclusion
The Pudovik reaction remains a highly relevant and versatile tool for the synthesis of α-hydroxyphosphonates. Understanding the nuances of the different catalytic mechanisms—be it base-catalyzed, Lewis acid-catalyzed, or the more modern organocatalytic asymmetric variants—is crucial for researchers aiming to synthesize these valuable compounds for applications in drug discovery and development. The provided protocols and data serve as a practical starting point for the implementation of this important transformation in the laboratory.
References
- 1. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asymmetricorganocatalysis.com [asymmetricorganocatalysis.com]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of α-Hydroxyphosphonate Esters
Introduction
α-Hydroxyphosphonate esters represent a prominent class of organophosphorus compounds that have garnered significant attention in medicinal and agricultural chemistry.[1] Their structural similarity to α-hydroxy-carboxylic acids and their role as stable analogs of phosphate intermediates make them effective enzyme inhibitors.[1][2][3] This unique characteristic is the foundation for their broad spectrum of biological activities, which includes anticancer, antimicrobial, antiviral, herbicidal, and specific enzyme-inhibitory effects.[1][4]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of α-hydroxyphosphonate esters. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of key processes and pathways to support researchers in the field of drug discovery and development.
Synthesis of α-Hydroxyphosphonate Esters
The primary and most atom-economical method for synthesizing α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to the carbonyl carbon of an aldehyde or ketone.[1][4] An alternative route is the Abramov reaction, which utilizes a trialkyl phosphite.[1] These reactions can be performed under various conditions, including solvent-free, microwave-assisted, and using a range of catalysts.[5][6]
General Experimental Protocol: Pudovik Reaction
The following protocol describes a common method for the synthesis of α-hydroxyphosphonates using a base catalyst like triethylamine.[7]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Dialkyl phosphite (e.g., diethyl phosphite) (1.0 mmol)
-
Triethylamine (0.1 mmol, 10 mol%)
-
Solvent (e.g., Acetone or Toluene)
-
n-Pentane or a mixture of diethyl ether/hexane for crystallization
Procedure:
-
Dissolve the aldehyde (1.0 mmol) and an equimolar amount of diethyl phosphite (1.0 mmol) in a minimal amount of acetone in a round-bottom flask.[7]
-
Add triethylamine (0.1 mmol) to the mixture as a catalyst.[7]
-
Reflux the reaction mixture for approximately 2 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, add n-pentane to the mixture and cool it to 5°C to induce crystallization.[7]
-
Collect the precipitated α-hydroxyphosphonate crystals by filtration.
-
Wash the crystals with cold n-pentane or a diethyl ether/hexane mixture.[6]
-
Dry the product under vacuum. For non-crystalline products, purification may require extraction with a solvent like ethyl acetate followed by column chromatography.[1][8]
Biological and Pharmacological Activities
α-Hydroxyphosphonates exhibit a wide array of biological activities, primarily stemming from their ability to act as enzyme inhibitors.[4] Their structural resemblance to transition states of substrate hydrolysis allows them to bind effectively to enzyme active sites.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of α-hydroxyphosphonate derivatives against various human cancer cell lines.[4][5] Their mechanism is often linked to the inhibition of critical enzymes in cancer cell proliferation.
Table 1: Cytotoxic and Antiproliferative Activity of Selected α-Hydroxyphosphonate Esters
| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Acylated hydroxyphosphonate 4c | A2058 (Human Melanoma) | Cytostatic Effect | 55.4 ± 1.5% inhibition | [5] |
| Hydroxyphosphonate 1a | A431 (Epidermoid Carcinoma) | Cytostatic Effect | 40.8 ± 4.8% inhibition | [5] |
| Hydroxyphosphonate 1a | MDA-MB-231 (Breast Cancer) | Antiproliferative Effect | 29.7 ± 4.7% inhibition | [5] |
| Acylated hydroxyphosphonate 4d | A431 (Epidermoid Carcinoma) | Cytostatic Effect | 36.1 ± 0.6% inhibition | [5] |
| Acylated hydroxyphosphonate 4d | MDA-MB-231 (Breast Cancer) | Antiproliferative Effect | 36.1 ± 2.3% inhibition | [5] |
| Hydroxyphosphonate 3a | Ebc-1 (Lung Cancer) | Cytostatic Effect | 36.8 ± 1.9% inhibition | [5] |
| α-Hydroxy-α-benzothiophenyl-methylphosphonates | U266, A2058, HT-29, EBC-1 | Cytotoxic Effect | Significant activity, especially with CF3 group | [4] |
| α-Aminophosphonate 7b | MCF-7 (Breast Cancer) | Inhibition Percentage | 94.32% | [9] |
| Schiff Base 4c | MCF-7 (Breast Cancer) | Inhibition Percentage | 92.45% |[9] |
Enzyme Inhibition
α-Hydroxyphosphonates are known to inhibit a variety of enzymes, including proteases, phosphatases, and esterases.[2][3][4] This makes them valuable candidates for treating diseases where enzyme dysregulation is a key factor.
Table 2: Enzyme Inhibitory Activity of Selected α-Hydroxyphosphonate Esters
| Compound Class | Target Enzyme | Measurement | Kᵢ Value (nM) | Reference |
|---|---|---|---|---|
| 4-Sulfonate Aryl α-Hydroxyphosphonates | hCA I | Kᵢ | 25.08 ± 4.73 – 69.85 ± 15.19 | [10] |
| 4-Sulfonate Aryl α-Hydroxyphosphonates | hCA II | Kᵢ | 32.33 ± 1.67 – 82.76 ± 22.73 | [10] |
| 4-Sulfonate Aryl α-Hydroxyphosphonates | Acetylcholinesterase (AChE) | Kᵢ | 1.70 ± 0.25 – 3.50 ± 0.91 | [10] |
| General α-Hydroxyphosphonates | HIV Protease | Inhibition | Documented | [2][3][4] |
| General α-Hydroxyphosphonates | Farnesyl Protein Transferase | Inhibition | Documented | [4] |
| General α-Hydroxyphosphonates | CD45 Tyrosine Phosphatase | Inhibition | Documented |[4] |
Antimicrobial and Antiviral Activity
The biological spectrum of α-hydroxyphosphonates also includes antibacterial, antifungal, and antiviral properties.[1][11][12] They can interfere with essential metabolic pathways in microorganisms or inhibit viral enzymes.[4][13][14]
Table 3: Antimicrobial Activity of Selected α-Hydroxyphosphonate Esters
| Compound/Derivative | Target Organism | Activity | Result | Reference |
|---|---|---|---|---|
| α-Hydroxyphosphonates (2d, 2e ) | Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Salmonella typhi, Proteus vulgaris | Antibacterial | Activity comparable to Streptomycin | [11] |
| α-Acetyloxyphosphonates (3e, 3f ) | Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Salmonella typhi, Proteus vulgaris | Antibacterial | Activity comparable to Streptomycin | [11] |
| Dialkyl [(hydroxy)(4-nitrophenyl)methyl]phosphonates | B. cereus, S. aureus | Antibacterial | Active | [15] |
| Dialkyl [(hydroxy)(4-nitrophenyl)methyl]phosphonates | Candida albicans | Antifungal | Active | [15] |
| Amide-containing α-aminophosphonates (6g, 6l, 6n ) | Tobacco Mosaic Virus (TMV) | Antiviral | EC₅₀ = 54.8, 60.0, 65.2 µg/mL | [14] |
| Hexadecyloxypropyl esters of 5-phosphono-pent-2-en-1-yl nucleosides | Hepatitis B Virus (HBV) | Antiviral | Active against resistant mutants |[13] |
Mechanism of Action & Visualization
The primary mechanism of action for α-hydroxyphosphonates is their function as transition-state analogue inhibitors of various enzymes. The phosphonate group mimics the tetrahedral intermediate of substrate hydrolysis, leading to tight binding within the enzyme's active site.
General Workflow for Synthesis and Evaluation
The development of novel α-hydroxyphosphonate esters as bioactive agents follows a logical progression from chemical synthesis to biological screening.
Caption: Workflow for discovery of bioactive α-hydroxyphosphonate esters.
Enzyme Inhibition Mechanism
α-Hydroxyphosphonates often act as competitive inhibitors, binding to the active site of an enzyme and preventing the natural substrate from binding.
Caption: Competitive inhibition of an enzyme by an α-hydroxyphosphonate ester.
Inhibition of Acetylcholinesterase (AChE) Signaling
By inhibiting AChE, certain α-hydroxyphosphonates prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to enhanced neuronal signaling. This is a key mechanism for potential treatments of neurodegenerative diseases.[10]
Caption: Inhibition of acetylcholine breakdown at the synapse by an α-hydroxyphosphonate.
Key Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible data in drug discovery.
Cell Viability and Cytotoxicity Assay (MTT/XTT Protocol)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic potential of compounds.[16][17][18]
Materials:
-
96-well microplates
-
Cells in culture medium (e.g., 10⁴ cells/well)
-
Test α-hydroxyphosphonate compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) or XTT labeling reagent.
-
Solubilization solution (e.g., SDS-HCl) or Electron Coupling Reagent (for XTT).[17][18]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[19] Include vehicle-only (DMSO) controls.
-
MTT/XTT Addition:
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT/XTT into a purple/orange formazan product.[16][17]
-
Solubilization (for MTT only): Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals. Incubate for another 4 hours or overnight at 37°C.[18]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader. For MTT, read at 570 nm.[18] For XTT, read at 450 nm with a reference wavelength of 660 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for determining the inhibitory constant (Kᵢ) of an α-hydroxyphosphonate against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.[20][21]
Materials:
-
96-well microplates (UV-transparent if necessary)
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test α-hydroxyphosphonate inhibitor
-
Reference inhibitor (e.g., Acarbose for α-amylase)[21]
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[21]
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. This measures the initial reaction velocity (V₀).
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration in the presence of different inhibitor concentrations (Michaelis-Menten plot).
-
Use a Lineweaver-Burk plot (1/V vs. 1/[S]) or non-linear regression analysis to determine the mode of inhibition (e.g., competitive, non-competitive).[20]
-
Calculate the IC₅₀ value from a dose-response curve (reaction rate vs. inhibitor concentration).
-
Determine the Kᵢ value using the Cheng-Prusoff equation or by fitting the data to appropriate inhibition models.[20]
-
References
- 1. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 3. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. asjp.cerist.dz [asjp.cerist.dz]
- 13. Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activities of amide derivatives containing the alpha-aminophosphonate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. In Search of Effective Anticancer Agents—Novel Sugar Esters Based on Polyhydroxyalkanoate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Inhibition of Pancreatic α-amylase by Resveratrol Derivatives: Biological Activity and Molecular Modelling Evidence for Cooperativity between Viniferin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl [hydroxy(phenyl)methyl]phosphonate: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl [hydroxy(phenyl)methyl]phosphonate, a significant α-hydroxyphosphonate compound. The document details its historical discovery, focusing on the seminal Pudovik and Abramov reactions. It presents a comparative analysis of various synthetic protocols, supported by tabulated quantitative data on reaction conditions and yields. Detailed experimental procedures and characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are provided. The guide also features diagrams of the key synthetic pathways generated using Graphviz (DOT language) to illustrate the reaction mechanisms. While the broader class of α-hydroxyphosphonates is known for its biological activities, this guide notes the current lack of specific research on the direct modulation of signaling pathways by this compound itself, identifying it primarily as a key synthetic intermediate.
Introduction
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are of immense importance in modern chemical synthesis.[1] Their utility stems from the unique electronic properties of the phosphorus atom, which can exist in various oxidation states and coordination environments.[1] Within this class of molecules, α-hydroxyphosphonates have emerged as a significant subclass. These compounds are structurally analogous to α-hydroxy carboxylic acids and α-amino acids, which contributes to their notable biological activities.[1] They are recognized as potential enzyme inhibitors, herbicides, and antioxidants, with some derivatives exhibiting antibacterial or antifungal properties.[1]
This compound (DHPMP) is a canonical example of an α-hydroxyphosphonate that has been instrumental in the exploration of this chemical space. Its synthesis and properties have been extensively studied, making it a valuable model compound and a versatile synthetic intermediate for the preparation of other valuable compounds, including α-aminophosphonates and α-acyloxyphosphonates.[2] This guide will delve into the discovery, history, and detailed technical aspects of this foundational organophosphorus compound.
Discovery and History
The discovery of this compound is intrinsically linked to the development of key reactions in organophosphorus chemistry, namely the Pudovik and Abramov reactions.
The primary and most historically significant route to α-hydroxyphosphonates is the Pudovik reaction , first reported by the Russian chemist Arkady Pudovik in the mid-20th century. This reaction involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone.[1] The synthesis of this compound via the reaction of diethyl phosphite and benzaldehyde is a classic example of this transformation.
A closely related method is the Abramov reaction , which utilizes a trialkyl phosphite instead of a dialkyl phosphite.[3] While the Pudovik reaction is generally base-catalyzed, the Abramov reaction is often catalyzed by acids.[3] Both reactions have proven to be robust methods for the formation of the C-P bond in α-hydroxyphosphonates.
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the Pudovik reaction between diethyl phosphite and benzaldehyde. A variety of catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation.
The Pudovik Reaction
The general scheme for the Pudovik reaction for the synthesis of this compound is as follows:
Caption: General schematic of the Pudovik reaction for DHPMP synthesis.
The mechanism of the base-catalyzed Pudovik reaction involves the deprotonation of diethyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of benzaldehyde, followed by protonation of the resulting alkoxide to yield the final α-hydroxyphosphonate product.
References
An In-depth Technical Guide to Organophosphorus Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organophosphorus compounds are a versatile and indispensable class of reagents in modern organic synthesis. Characterized by the presence of a phosphorus-carbon bond, these compounds have enabled the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Their unique reactivity and the stability of the resulting phosphorus-containing byproducts, such as triphenylphosphine oxide, provide a powerful thermodynamic driving force for a variety of transformations.[4][5] This guide provides an in-depth overview of the core applications of organophosphorus compounds, focusing on key reactions, experimental methodologies, and their significance in drug development.[6]
Core Synthetic Transformations
Several named reactions leveraging organophosphorus reagents have become cornerstones of organic synthesis. These methods are prized for their reliability, functional group tolerance, and, in many cases, stereochemical control.
The Wittig Reaction
The Wittig reaction is a premier method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of a carbonyl compound with a phosphorus ylide (the Wittig reagent), which is typically prepared by the deprotonation of a phosphonium salt.[4][9][10] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]
The general workflow begins with the synthesis of an alkyltriphenylphosphonium salt via an SN2 reaction between triphenylphosphine and an alkyl halide.[10][11] This salt is then treated with a strong base to form the nucleophilic ylide. The ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide.[4][9][12]
References
- 1. Recent advances in the synthesis of organophosphorus compounds via Kobayashi's aryne precursor: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. frontiersin.org [frontiersin.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Ylide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic and Synthetic Profile of Diethyl [hydroxy(phenyl)methyl]phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for diethyl [hydroxy(phenyl)methyl]phosphonate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with mass spectrometry for molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H, ¹³C, and ³¹P NMR spectra of this compound exhibit characteristic signals that confirm its molecular structure.
Table 1: ¹H NMR Spectroscopic Data for Diethyl [hydroxy(phenyl)methyl)phosphonate]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅) | 7.28-7.49 | multiplet | - | 5H |
| Methine (CH-OH) | 5.00-5.03 | doublet | 10.8 | 1H |
| Methylene (O-CH₂) | 3.94-4.08 | multiplet | - | 4H |
| Hydroxyl (OH) | 3.61 | singlet | - | 1H |
| Methyl (CH₃) | 1.19-1.28 | two triplets | 7.1 | 6H |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for Diethyl [hydroxy(phenyl)methyl)phosphonate]
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 110.5–148.8 |
| Methine (CH-OH) | 70.4 |
| Methylene (O-CH₂) | 62.9–63.2 |
| Methyl (CH₃) | 16.3–16.4 |
Solvent: CDCl₃[2]
Table 3: ³¹P NMR Spectroscopic Data for Diethyl [hydroxy(phenyl)methyl)phosphonate]
| Nucleus | Chemical Shift (δ, ppm) |
| ³¹P | ~21.7 |
This value is typical for phosphonate esters of this type.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.
Table 4: Key IR Absorption Bands for Diethyl [hydroxy(phenyl)methyl)phosphonate]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | ~3200-3600 | Broad |
| C-H (aromatic) | ~3000-3100 | Sharp |
| C-H (aliphatic) | ~2850-3000 | Sharp |
| C=C (aromatic) | ~1450-1600 | Medium to sharp |
| P=O (phosphonate) | ~1200-1250 | Strong |
| P-O-C | ~1000-1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₇O₄P), the expected molecular weight is approximately 244.22 g/mol . Electron ionization (EI) or electrospray ionization (ESI) techniques can be used for molecular ion verification.[2]
Experimental Protocols
The most common and historically significant method for the synthesis of this compound is the Pudovik reaction.[2] This reaction involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, in this case, benzaldehyde.
Synthesis via the Pudovik Reaction
This protocol outlines a general procedure for the synthesis of this compound.
dot
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Benzaldehyde (0.02 mol)
-
Diethyl phosphite (0.02 mol)
-
Magnesium oxide (MgO) (2 g) or another suitable base catalyst
-
Dichloromethane (50 mL)
-
Anhydrous calcium chloride (CaCl₂)
-
n-hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and diethyl phosphite.
-
To the stirred mixture, add the base catalyst (e.g., magnesium oxide) at room temperature.[3]
-
Continue stirring the reaction mixture at room temperature for approximately 2 hours.[3]
-
After the reaction is complete, wash the mixture with dichloromethane.[3]
-
Separate the organic layer and dry it over anhydrous calcium chloride.[3]
-
Remove the solvent by rotary evaporation to obtain the crude product.[3]
-
Purify the crude product by crystallization from n-hexane to yield this compound as a solid.[3]
Characterization
The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods detailed in Section 1.
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Pudovik reaction can be conceptually broken down into key stages, from the initial reactants to the final purified product, followed by its characterization.
dot
Caption: Logical flow of the Pudovik reaction for synthesizing the target compound.
References
Diethyl [hydroxy(phenyl)methyl]phosphonate molecular weight and formula
For-Immediate-Release
An-Overview-of-the-Core-Physicochemical-Properties-of-Diethyl-hydroxy-phenyl-methyl-phosphonate-for-Research-and-Development-Professionals
This-document-provides-essential-physicochemical-data-on-Diethyl-hydroxy-phenyl-methyl-phosphonate-a-compound-of-interest-in-various-research-applications-The-information-is-presented-to-support-scientists-and-drug-development-professionals-in-their-technical-endeavors
Core-Compound-Properties
The-fundamental-molecular-attributes-of-Diethyl-hydroxy-phenyl-methyl-phosphonate-are-summarized-below-This-data-is-foundational-for-all-experimental-and-theoretical-work-involving-this-compound
| Identifier | Value |
| Chemical-Name | Diethyl-[hydroxy(phenyl)methyl]phosphonate |
| Molecular-Formula | C₁₁H₁₇O₄P |
| Molecular-Weight | 244.22-g/mol[1][2] |
| CAS-Number | 1663-55-4[1][3][4] |
Logical-Relationship-of-Compound-Identifiers
The-relationship-between-the-compound's-name-its-atomic-composition-formula-and-its-calculated-molecular-weight-is-a-fundamental-concept-in-chemistry-This-logical-flow-is-visualized-in-the-following-diagram
Context-and-Applications
Diethyl-[hydroxy(phenyl)methyl]phosphonate-belongs-to-the-α-hydroxyphosphonate-class-of-organophosphorus-compounds-These-molecules-are-structurally-analogous-to-α-hydroxy-carboxylic-acids-and-α-amino-acids-which-contributes-to-their-biological-activities-[1]-Their-ability-to-act-as-phosphate-mimics-has-led-to-investigations-into-their-potential-as-inhibitors-of-enzymes-that-process-phosphate-containing-substrates-[1]-This-property-is-relevant-in-research-for-diseases-such-as-cancer-and-osteoporosis-[1]-In-synthetic-chemistry-phosphonates-are-notably-used-in-the-Horner-Wadsworth-Emmons-reaction-for-alkene-synthesis-[1]
Note-As-this-document-focuses-on-the-core-molecular-weight-and-formula-detailed-experimental-protocols-for-synthesis-or-analysis-are-beyond-its-scope
References
α-Hydroxyphosphonates: A Comprehensive Technical Guide to Their Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Hydroxyphosphonates, a class of organophosphorus compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural analogy to α-amino acids and phosphate esters allows them to act as effective enzyme inhibitors and modulators of various biological pathways. This technical guide provides an in-depth overview of the core applications of α-hydroxyphosphonates in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development endeavors.
Therapeutic Applications
The unique structural and electronic properties of α-hydroxyphosphonates have led to their investigation in several therapeutic areas, including oncology, infectious diseases, and neurological disorders.
Anticancer Activity
α-Hydroxyphosphonates have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, and compounds that can modulate this process are of great interest as potential anticancer agents.
While the precise signaling pathways are still under investigation for many α-hydroxyphosphonates, a common mechanism involves the activation of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Active caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.
Figure 1: Proposed Intrinsic Apoptosis Pathway Induced by α-Hydroxyphosphonates.
The cytotoxic effects of various α-hydroxyphosphonate derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diethyl {Hydroxy[5-(trifluoromethyl)-1-benzothiophen-2-yl]methyl}phosphonate | U266 (Myeloma) | 18.2 | [5] |
| Diethyl {Hydroxy[5-(trifluoromethyl)-1-benzothiophen-2-yl]methyl}phosphonate | A2058 (Melanoma) | 15.4 | [5] |
| Diethyl {Hydroxy[5-(trifluoromethyl)-1-benzothiophen-2-yl]methyl}phosphonate | HT-29 (Colon) | 25.1 | [5] |
| Diethyl {Hydroxy[5-(trifluoromethyl)-1-benzothiophen-2-yl]methyl}phosphonate | EBC-1 (Lung) | 20.7 | [5] |
| Diethyl (2-chloro-6-methoxyquinolin-3-yl)(hydroxy)methylphosphonate | Various | Not specified | [6] |
| Diethyl (2-chloro-7-methoxyquinolin-3-yl)(hydroxy)methylphosphonate | Various | Not specified | [6] |
Antibacterial Activity
Several α-hydroxyphosphonates have exhibited promising activity against both Gram-positive and Gram-negative bacteria.[6] One of the proposed mechanisms for their antibacterial action is the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. Peptidoglycan is a polymer unique to bacteria, making it an attractive target for selective antibacterial agents.
The biosynthesis of peptidoglycan involves a series of enzymatic steps. α-Hydroxyphosphonates may act as mimics of intermediates in this pathway, thereby inhibiting key enzymes such as MurA, which catalyzes the first committed step in peptidoglycan synthesis.
Figure 2: Proposed Mechanism of Antibacterial Action via Inhibition of Peptidoglycan Synthesis.
The antibacterial efficacy of α-hydroxyphosphonates is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Diethyl (2-chloro-6-methoxyquinolin-3-yl)(hydroxy)methylphosphonate | Staphylococcus aureus | 100 | [6] |
| Diethyl (2-chloro-6-methoxyquinolin-3-yl)(hydroxy)methylphosphonate | Bacillus megaterium | 100 | [6] |
| Diethyl (2-chloro-6-methoxyquinolin-3-yl)(hydroxy)methylphosphonate | Escherichia coli | 100 | [6] |
| Diethyl (2-chloro-7-methoxyquinolin-3-yl)(hydroxy)methylphosphonate | Staphylococcus aureus | 100 | [6] |
| Diethyl (2-chloro-7-methoxyquinolin-3-yl)(hydroxy)methylphosphonate | Bacillus megaterium | 100 | [6] |
| Diethyl (2-chloro-7-methoxyquinolin-3-yl)(hydroxy)methylphosphonate | Escherichia coli | 100 | [6] |
Enzyme Inhibition
A primary mechanism through which α-hydroxyphosphonates exert their biological effects is by acting as transition-state analog inhibitors of various enzymes.[5] Their tetrahedral geometry and the presence of the phosphonate group allow them to mimic the transition state of substrate hydrolysis, binding tightly to the active site of enzymes and blocking their catalytic activity. Notable targets include proteases, phosphatases, and esterases.
For instance, certain α-hydroxyphosphonates have been shown to be potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[1] Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease, while CA inhibitors have applications as diuretics and in the management of glaucoma.
Figure 3: General Mechanism of Enzyme Inhibition by α-Hydroxyphosphonates.
The inhibitory potency of α-hydroxyphosphonates against specific enzymes is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Compound/Derivative | Enzyme | Ki (nM) | Reference |
| 4-((diethoxyphosphoryl)(hydroxy)methyl)phenyl methanesulfonate | hCA I | 69.853 ± 15.19 | [1] |
| 4-((diethoxyphosphoryl)(hydroxy)methyl)phenyl 4-methylbenzenesulfonate | hCA I | 25.084 ± 4.73 | [1] |
| 4-((diethoxyphosphoryl)(hydroxy)methyl)phenyl methanesulfonate | hCA II | 82.761 ± 22.73 | [1] |
| 4-((diethoxyphosphoryl)(hydroxy)methyl)phenyl 4-methylbenzenesulfonate | hCA II | 32.325 ± 1.67 | [1] |
| 2-hydroxy-4-((diethoxyphosphoryl)(hydroxy)methyl)phenyl 4-methylbenzenesulfonate | AChE | 1.699 ± 0.25 | [1] |
| 2-hydroxy-4-((diethoxyphosphoryl)(hydroxy)methyl)phenyl methanesulfonate | AChE | 3.500 ± 0.91 | [1] |
Experimental Protocols
Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction
This protocol describes a general method for the synthesis of diethyl [(1-benzothiophen-2-yl)(hydroxy)methyl]phosphonates.[1]
Figure 4: Experimental Workflow for the Pudovik Reaction.
Materials:
-
Appropriate benzo[b]thiophene-2-carboxaldehyde (1.0 mmol)
-
Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N, 4.4 mmol)
-
Diethyl phosphite (4.4 mmol)
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Dissolve the appropriate aldehyde (1.0 mmol) in dichloromethane (5 mL).
-
To this solution, add triethylamine (0.61 mL, 4.4 mmol) and diethyl phosphite (0.57 mL, 4.4 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with water (2 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired α-hydroxyphosphonate.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[7][8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
α-Hydroxyphosphonate compounds to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the α-hydroxyphosphonate compounds in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates in the dark at room temperature for at least 2 hours to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of α-hydroxyphosphonates.[10][11][12][13]
Materials:
-
Bacterial strains
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
α-Hydroxyphosphonate compounds to be tested
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the α-hydroxyphosphonate compounds in the appropriate growth medium in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).
-
Incubate the plates at 37°C for 16-20 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition Assay (Example: Acetylcholinesterase Inhibition)
This protocol provides a general method for determining the inhibitory activity of α-hydroxyphosphonates against acetylcholinesterase using the Ellman's method.[14][15][16][17]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
α-Hydroxyphosphonate inhibitors
-
96-well microplate reader
Procedure:
-
Prepare solutions of the AChE enzyme, substrate (ATCI), and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of the α-hydroxyphosphonate inhibitor.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.
-
The reaction rate is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The Ki value can be determined by plotting the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics).
Conclusion
α-Hydroxyphosphonates represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility and ability to mimic key biological molecules make them attractive candidates for drug discovery programs. This technical guide has provided a comprehensive overview of their applications in medicinal chemistry, with a focus on their anticancer, antibacterial, and enzyme inhibitory properties. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel α-hydroxyphosphonate-based therapeutics. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold | MDPI [mdpi.com]
- 2. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and Reactions of α-Hydroxyphosphonates | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Solid-State Architecture of Diethyl [hydroxy(phenyl)methyl]phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of diethyl [hydroxy(phenyl)methyl]phosphonate, a member of the α-hydroxyphosphonate class of compounds. These molecules are of significant interest due to their diverse biological activities, including the inhibition of enzymes like inositol monophosphatase and HIV protease.[1] Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing organic synthesis, crystallization, and single-crystal X-ray diffraction analysis.
Synthesis via Pudovik Reaction
The title compound is synthesized using the base-catalyzed Pudovik reaction, a classic method for forming α-hydroxyphosphonates.[1][2]
Procedure:
-
Magnesium oxide (2 g) is added to a stirred mixture of diethyl phosphite (0.02 mol) and benzaldehyde (0.02 mol) at room temperature.
-
The reaction mixture is stirred for 2 hours.
-
Following the reaction period, the mixture is washed with dichloromethane (50 ml).
-
The organic layer is dried using calcium chloride (CaCl₂).
-
The solvent is evaporated to yield the crude product.[1]
Crystallization
Single crystals suitable for X-ray diffraction are obtained through recrystallization.
Procedure: The crude product is dissolved in n-hexane and allowed to crystallize, yielding colorless prisms suitable for analysis.[1][3]
Single-Crystal X-ray Diffraction
The crystal structure was determined using a single-crystal X-ray diffraction technique.[1][3]
Data Collection and Refinement:
-
A suitable crystal of dimensions 0.30 × 0.30 × 0.20 mm was selected and mounted on a Rigaku Mercury diffractometer.[1]
-
Data were collected at a temperature of 296(2) K using Mo Kα radiation (λ = 0.71073 Å).[1]
-
A multi-scan absorption correction was applied to the collected data.[1]
-
The structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1]
-
All hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Data Presentation
The crystallographic data and structural parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₁H₁₇O₄P |
| Formula Weight | 244.22 g/mol [1][2] |
| Temperature | 296 (2) K[1] |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic[1][3] |
| Space Group | P2₁/n[3] |
| Unit Cell Dimensions | |
| a | 9.2361 (6) Å[1] |
| b | 8.0719 (5) Å[1] |
| c | 17.4599 (13) Å[1] |
| β | 95.096 (5)°[1] |
| Volume | 1296.54 (15) ų[1] |
| Z | 4[1] |
| Calculated Density | 1.251 Mg/m³[3] |
| Absorption Coefficient (μ) | 0.21 mm⁻¹[1] |
| F(000) | 520[3] |
| Crystal Size | 0.30 × 0.30 × 0.20 mm[1] |
| Theta Range for Data Collection | 2.3 to 25.2°[3] |
| Reflections Collected | 10679[1] |
| Independent Reflections | 2345 [R(int) = 0.030][1] |
| Data / Restraints / Parameters | 2345 / 48 / 168[1] |
| Goodness-of-fit on F² | 1.07[1] |
| Final R indices [I > 2σ(I)] | R1 = 0.055, wR2 = 0.174[1] |
| Largest diff. peak and hole | 0.38 and -0.34 e·Å⁻³[1] |
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| O1—H1···O2ⁱ | 0.82 | 1.90 | 2.716 (3) | 174 |
| Symmetry code: (i) -x+1/2, y+1/2, -z+1/2.[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the key structural features of the compound.
Caption: Experimental workflow for the synthesis and structural determination of the title compound.
Caption: Formation of chiral helical chains via intermolecular O—H···O hydrogen bonds.
Structural Commentary
The crystal structure of this compound reveals a key supramolecular feature driven by strong intermolecular hydrogen bonding.[1][3] Molecules are linked into chiral helical chains that propagate along the crystallographic b-axis.[1][3] This linkage is formed by an O—H···O hydrogen bond between the hydroxyl group of one molecule and a phosphonate oxygen atom of an adjacent molecule.[1][3]
Interestingly, while the individual chains are chiral, the bulk crystal structure is achiral. This is because the helical chains align in an antiparallel fashion, creating inversion centers within the crystal lattice.[3] The analysis also identified disorder in one of the ethyl groups, which occupies two positions with site occupancy factors of approximately 0.7 and 0.3.[1] All bond distances and angles within the molecule are within normal ranges.[1][3]
References
Methodological & Application
Application Notes and Protocols: Base-Catalyzed Pudovik Reaction
For Researchers, Scientists, and Drug Development Professionals
The Pudovik reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond through the addition of a hydrophosphoryl compound across an unsaturated C=X bond (where X is typically C, O, or N). The base-catalyzed variant of this reaction is a powerful tool for the synthesis of α-hydroxyphosphonates, α-aminophosphonates, and their derivatives, which are classes of compounds with significant potential in drug discovery and development.[1][2] This document provides detailed protocols and application notes for conducting the base-catalyzed Pudovik reaction.
Introduction
The base-catalyzed Pudovik reaction proceeds via the deprotonation of a hydrophosphoryl compound, such as a dialkyl phosphite, to generate a highly nucleophilic phosphite anion. This anion then attacks an electrophilic center, typically the carbon of a carbonyl group or an imine, to form a new C-P bond. Subsequent protonation yields the final product. The choice of base is critical and can influence reaction rates, yields, and even stereoselectivity. Common bases include alkali metal alkoxides, amines such as diethylamine (DEA) and 1,5-diazabicyclo(4.3.0)non-5-ene (DBN), and chiral bases like quinine for asymmetric synthesis.[1][3][4]
The products of the Pudovik reaction, particularly α-aminophosphonates, are recognized for their diverse biological activities, serving as mimics of α-amino acids. This structural analogy allows them to act as enzyme inhibitors, haptens for catalytic antibodies, and pharmacophores in various therapeutic areas.[5]
Reaction Mechanism and Experimental Workflow
The general mechanism of the base-catalyzed Pudovik reaction involves three key steps: deprotonation of the hydrophosphoryl compound, nucleophilic attack on the unsaturated electrophile, and protonation of the resulting intermediate.
Caption: Base-catalyzed Pudovik reaction mechanism.
A typical experimental workflow for the base-catalyzed Pudovik reaction is outlined below. This workflow highlights the key stages from reaction setup to product isolation and purification.
Caption: Experimental workflow for the Pudovik reaction.
Experimental Protocols
The following protocols are generalized procedures based on published literature. Researchers should adapt these protocols to their specific substrates and optimize conditions as necessary.
Protocol 1: Diethylamine-Catalyzed Pudovik Reaction of α-Oxophosphonates
This protocol describes the synthesis of tetraalkyl α-hydroxy-ethylidenebisphosphonates.[6]
Materials:
-
Dimethyl α-oxoethylphosphonate
-
Dialkyl phosphite (e.g., dimethyl phosphite, diethyl phosphite, dibutyl phosphite)
-
Diethylamine (DEA)
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirring bar, combine the dialkyl phosphite (2.2 mmol) and diethylamine (0.11 mmol, 5 mol%) in diethyl ether (13 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Add dimethyl α-oxoethylphosphonate (2.2 mmol, 0.33 g) dropwise to the stirred mixture.
-
Continue stirring at 0 °C for 8 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure tetraalkyl α-hydroxy-ethylidenebisphosphonate.
Protocol 2: DBN-Catalyzed Pudovik Reaction in Continuous Flow
This protocol is adapted for a continuous flow setup, which can offer advantages in terms of reaction control and scalability.[3]
Materials:
-
2-Nitrobenzaldehyde
-
Diethyl phosphite
-
1,5-Diazabicyclo(4.3.0)non-5-ene (DBN)
-
Acetonitrile (MeCN, anhydrous)
-
Continuous flow reactor system (e.g., fReactor) with multiple continuous stirred-tank reactor (CSTR) modules
-
Syringe pumps
Procedure:
-
Prepare a solution of 2-nitrobenzaldehyde and diethyl phosphite in acetonitrile.
-
Prepare a separate solution of DBN in acetonitrile.
-
Set up the continuous flow reactor with the desired number of CSTR modules and set the desired temperature (e.g., 40 °C).
-
Using syringe pumps, feed the two solutions into the first module of the reactor at appropriate flow rates to achieve the desired residence time and stoichiometry.
-
Collect the output from the final reactor module.
-
Analyze the product mixture (e.g., by NMR) to determine conversion. The product can then be isolated by removing the solvent and purifying via column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data from various base-catalyzed Pudovik reactions, highlighting the influence of different catalysts and conditions on reaction outcomes.
| Entry | Aldehyde/Ketone | Hydrophosphoryl Compound | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | DEA (5) | Diethyl ether | 0 | 8 | - | [6] |
| 2 | 2-Nitrobenzaldehyde | Diethyl phosphite | DBN (10) | MeCN | 40 | 2 | 47 (conversion) | [3] |
| 3 | 2-Nitrobenzaldehyde | Diethyl phosphite | DBN (10) | MeCN | 40 | 3 | ~94 (conversion) | [3] |
| 4 | 2-Chloroacetophenone | Dialkyl phosphite | Quinine (10) | Toluene | RT | 17 | - | [7] |
| 5 | Dimethyl α-oxoethylphosphonate | Diarylphosphine oxides | DEA (40) | Diethyl ether | 0 | 8 | - | [6] |
Yields and conversions are as reported in the cited literature. "RT" denotes room temperature. "-" indicates data not specified in the abstract.
Applications in Drug Development
The Pudovik reaction is a valuable tool in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. The resulting α-hydroxyphosphonates and α-aminophosphonates are key structural motifs in a variety of biologically active molecules.
-
Enzyme Inhibitors: The tetrahedral geometry of the phosphonate group can mimic the transition state of substrate hydrolysis by certain enzymes, making phosphonate-containing molecules effective enzyme inhibitors. For example, they have been investigated as inhibitors of proteases and phosphatases.
-
Bone Targeting Agents: Bisphosphonates, which can be synthesized via Pudovik-type reactions, are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease.[6][8] Their high affinity for hydroxyapatite allows for targeted delivery to bone tissue.
-
Anticancer Agents: Certain bisphosphonic derivatives have shown cytotoxic activity against various cancer cell lines, including pancreatic adenocarcinoma and multiple myeloma cells.[8]
-
Antibacterial and Antiviral Agents: The structural diversity achievable through the Pudovik reaction has led to the discovery of aminophosphonates with antibacterial, antiviral, and antifungal activities.[2]
The versatility and atom economy of the base-catalyzed Pudovik reaction, coupled with the significant biological potential of its products, ensure its continued importance in the field of drug development. The development of enantioselective variants further enhances its utility in the synthesis of chiral drug candidates.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Diethyl [hydroxy(phenyl)methyl]phosphonate as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl [hydroxy(phenyl)methyl]phosphonate, a key intermediate in the preparation of a variety of organophosphorus compounds. This document details its synthesis and subsequent transformations into valuable molecules such as α-aminophosphonates, α-ketophosphonates, and α-acyloxyphosphonates, which have shown significant potential in medicinal chemistry and drug development. The protocols provided are based on established literature and are intended to be a practical guide for researchers in the field.
Introduction
This compound is an α-hydroxyphosphonate that serves as a crucial building block in organic synthesis. Its structural analogy to α-hydroxy carboxylic acids and α-amino acids makes it and its derivatives of great interest for biological applications.[1] The phosphonate moiety can act as a mimic of phosphate groups, leading to the inhibition of enzymes that process phosphate-containing substrates.[1] This has driven research into its potential as an inhibitor of enzymes implicated in various diseases.[1] Furthermore, the hydroxyl and phosphonate groups provide two reactive centers for a wide range of chemical modifications, making it a valuable precursor for generating libraries of more complex organophosphorus compounds.[1]
Synthesis of this compound
The most common and historically significant method for synthesizing this compound is the Pudovik reaction. This reaction involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, in this case, benzaldehyde, typically catalyzed by a base.[2]
Experimental Protocol: Base-Catalyzed Pudovik Reaction
A straightforward and efficient method for the synthesis of this compound utilizes magnesium oxide as a catalyst.[3][4]
Materials:
-
Diethyl phosphite
-
Benzaldehyde
-
Magnesium oxide (MgO)
-
Dichloromethane (CH₂Cl₂)
-
Calcium chloride (CaCl₂)
-
n-Hexane
Procedure:
-
To a stirred mixture of diethyl phosphite (0.02 mol) and benzaldehyde (0.02 mol) at room temperature, add magnesium oxide (2 g).[3][4]
-
After 2 hours, wash the mixture with dichloromethane (50 ml).[3][4]
-
Crystallize the crude product from n-hexane to yield pure this compound.[3][4]
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Applications as a Synthetic Intermediate
This compound is a versatile intermediate for the synthesis of various classes of phosphonates with potential biological activities.
Synthesis of α-Ketophosphonates
α-Ketophosphonates are valuable synthetic intermediates and have been investigated as enzyme inhibitors. They can be readily prepared by the oxidation of α-hydroxyphosphonates. A highly efficient and simple protocol involves the use of Dess-Martin periodinane (DMP) as the oxidizing agent.[5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dry Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in dry dichloromethane (5 mL) at room temperature.
-
Add an equimolar amount of Dess-Martin Periodinane (1 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion (typically within 15-20 minutes for many substrates), filter the reaction mixture directly through a short column of silica gel to remove the spent reagent.[5][6]
-
Evaporate the solvent to obtain the desired diethyl (benzoyl)phosphonate.
Quantitative Data for Oxidation of α-Hydroxyphosphonates:
| Entry | Substrate (Ar) | Product | Reaction Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorophenyl | Diethyl (4-chlorobenzoyl)phosphonate | 15 | 96 | [6] |
| 2 | 4-Nitrophenyl | Diethyl (4-nitrobenzoyl)phosphonate | 20 | 92 | [6] |
| 3 | Cinnamyl | Diethyl (cinnamoyl)phosphonate | 15 | 95 | [6] |
| 4 | 4-Methylphenyl | Diisopropyl (4-methylbenzoyl)phosphonate | 15 | 98 | [6] |
Synthesis of α-Acyloxyphosphonates
O-acylation of this compound provides α-acyloxyphosphonates, which have been investigated for their anticancer and herbicidal activities.[7]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine
-
Toluene
Procedure:
-
To a solution of this compound (1.2 mmol) and triethylamine (1.3 mmol) in toluene (4.0 mL) in a sealed tube, add the acyl chloride (1.7-3.5 mmol).[7]
-
Heat the mixture at a temperature ranging from 25 to 80 °C for 24 hours, depending on the reactivity of the acyl chloride and the phosphonate substrate.[7]
-
After cooling, the reaction mixture can be worked up by washing with water and brine, followed by drying and evaporation of the solvent.
-
Purify the crude product by column chromatography to obtain the pure α-acyloxyphosphonate.[7]
Quantitative Data for Acylation of Diethyl α-Hydroxy-benzylphosphonates:
| Entry | Acyl Chloride | Product | Yield (%) | Reference |
| 1 | Acetyl chloride | Diethyl (acetoxy(phenyl)methyl)phosphonate | 97 | [7] |
| 2 | Butyryl chloride | Diethyl (butyryloxy(phenyl)methyl)phosphonate | 85 | [7] |
| 3 | Benzoyl chloride | Diethyl (benzoyloxy(phenyl)methyl)phosphonate | 69 | [7] |
Synthesis of α-Aminophosphonates
α-Aminophosphonates are an important class of compounds due to their wide range of biological activities. They can be synthesized from α-hydroxyphosphonates through a nucleophilic substitution reaction with amines.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. This compound|CA 1663-55-4 [benchchem.com]
- 3. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Phosphonate Reagents
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis. It offers a reliable method for the stereoselective formation of carbon-carbon double bonds, a critical structural motif in a vast array of biologically active molecules and pharmaceutical agents.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the HWE reaction, with a focus on the use of phosphonate reagents to generate α,β-unsaturated esters and other conjugated systems.
Introduction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[3][4][5] A key advantage over the related Wittig reaction is that the dialkylphosphate byproduct is water-soluble, facilitating straightforward purification of the desired alkene product.[6][7] Furthermore, the phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[8][9]
The stereochemical outcome of the HWE reaction can be controlled to selectively produce either the (E)- or (Z)-alkene, making it an invaluable tool in the synthesis of complex molecules where precise control of geometry is paramount.[6][10] This stereocontrol is highly dependent on the structure of the phosphonate reagent and the reaction conditions employed.[11]
Applications in Research and Drug Development
The HWE reaction is a cornerstone of modern organic synthesis, with numerous applications in the preparation of complex natural products and active pharmaceutical ingredients (APIs).[1][7] Its utility is particularly evident in:
-
Natural Product Synthesis: The HWE reaction is frequently used for the construction of macrocyclic structures, polyene chains, and α,β-unsaturated carbonyl moieties found in a wide range of natural products with potent biological activities, including anticancer and antibiotic agents.[1][10]
-
Drug Discovery and Development: The ability to reliably introduce carbon-carbon double bonds with defined stereochemistry is crucial for structure-activity relationship (SAR) studies. The HWE reaction allows medicinal chemists to synthesize series of analogues with varying geometries to optimize potency, selectivity, and pharmacokinetic properties. For instance, it has been instrumental in the development of hynapene analogues with promising anti-cancer properties.[1]
-
Synthesis of Fluorinated Molecules: The HWE reaction is an excellent method for the synthesis of fluoroolefins, which can act as peptide bond mimetics. This has significant implications for the design of enzyme inhibitors and other peptidomimetic drugs.[2]
Reaction Mechanism and Stereoselectivity
The mechanism of the HWE reaction proceeds through several key steps:
-
Deprotonation: A base is used to deprotonate the phosphonate at the carbon alpha to the phosphonyl and electron-withdrawing groups, forming a phosphonate carbanion.[3][8]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[3]
-
Oxaphosphetane Formation: The resulting alkoxide attacks the electrophilic phosphorus atom to form a four-membered ring intermediate, the oxaphosphetane.[8]
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt.[3]
The stereoselectivity of the HWE reaction is a critical feature. Under standard conditions, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[3][4][8] This is because the intermediates leading to the (E)-product are lower in energy. However, several modifications have been developed to achieve high (Z)-selectivity.
// Reactants Phosphonate [label="Phosphonate\nReagent"]; Base [label="Base"]; Carbonyl [label="Aldehyde or\nKetone"];
// Intermediates Carbanion [label="Phosphonate\nCarbanion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Alkene [label="Alkene Product\n(E or Z)"]; Phosphate [label="Dialkyl Phosphate\nByproduct"];
// Arrows Phosphonate -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbonyl -> Tetrahedral; Carbanion -> Tetrahedral [label="Nucleophilic\nAddition"]; Tetrahedral -> Oxaphosphetane [label="Cyclization"]; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Phosphate; } dot Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Quantitative Data Summary
The following tables summarize quantitative data for various HWE reaction modifications, providing a comparative overview of different phosphonate reagents, substrates, and reaction conditions.
Table 1: Standard (E)-Selective Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 1 | 95 | >95:5 | J. Am. Chem. Soc. 1961, 83, 1733 |
| Triethyl phosphonoacetate | Cyclohexanone | NaH | DME | 25 | 2 | 88 | 85:15 | Org. React. 1977, 25, 73 |
| Trimethyl phosphonoacetate | Isobutyraldehyde | NaOMe | MeOH | 25 | 3 | 92 | 90:10 | J. Org. Chem. 1988, 53, 3184 |
| Diethyl (cyanomethyl)phosphonate | 4-Methoxybenzaldehyde | NaOEt | EtOH | 25 | 1.5 | 94 | >98:2 | Synthesis 1992, 333 |
Table 2: Still-Gennari Modification for (Z)-Selectivity
The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strongly dissociating bases to favor the formation of (Z)-alkenes.[3]
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 0.5 | 89 | 95:5 | Tetrahedron Lett. 1983, 24, 4405 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Heptanal | KHMDS, 18-crown-6 | THF | -78 | 0.5 | 85 | 92:8 | Tetrahedron Lett. 1983, 24, 4405 |
| Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | (CF3)2CHONa | THF | -78 to 25 | 1 | 96 | 97:3 | Molecules 2022, 27, 7064[6] |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | (CF3)2CHONa | THF | -78 to 25 | 1 | 85 | 88:12 | Molecules 2022, 27, 7064[6] |
Table 3: Masamune-Roush Conditions for Base-Sensitive Substrates
For substrates that are sensitive to strong bases like NaH, the Masamune-Roush conditions, which employ a weaker base in the presence of a lithium salt, are highly effective.[3][4]
| Phosphonate Reagent | Aldehyde | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | 2-Phenylpropionaldehyde | DBU / LiCl | Acetonitrile | 25 | 4 | 85 | >95:5 | J. Am. Chem. Soc. 1984, 106, 2947 |
| Trimethyl phosphonoacetate | Citronellal | Et3N / LiCl | Acetonitrile | 25 | 12 | 78 | 90:10 | Tetrahedron Lett. 1984, 25, 4233 |
| Diethyl (cyanomethyl)phosphonate | 3-Benzyloxypropanal | DBU / LiCl | THF | 0 to 25 | 6 | 91 | >98:2 | Org. Lett. 2005, 7, 4297 |
Experimental Protocols
// Steps Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Phosphonate [label="Prepare Phosphonate Solution"]; Add_Base [label="Add Base\n(Deprotonation)"]; Cool [label="Cool Reaction Mixture"]; Add_Carbonyl [label="Add Aldehyde/Ketone"]; Warm [label="Warm to Room Temperature"]; Quench [label="Quench Reaction"]; Extract [label="Aqueous Workup\n& Extraction"]; Purify [label="Purification\n(e.g., Chromatography)"]; Characterize [label="Characterization\n(NMR, MS, etc.)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start -> Prep_Phosphonate; Prep_Phosphonate -> Add_Base; Add_Base -> Cool; Cool -> Add_Carbonyl; Add_Carbonyl -> Warm; Warm -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Characterize; Characterize -> End; } dot Figure 2: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 1: Standard (E)-Selective HWE Reaction
This protocol is adapted from the original work of Wadsworth and Emmons and is suitable for the synthesis of (E)-α,β-unsaturated esters.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde or ketone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting clear solution to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Still-Gennari (Z)-Selective HWE Reaction
This protocol is a general procedure for the Still-Gennari modification to obtain (Z)-α,β-unsaturated esters.[8]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1.05 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Protocol 3: Masamune-Roush HWE Reaction
This protocol provides a mild procedure for the HWE reaction suitable for base-sensitive substrates.[8]
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Aldehyde
-
Lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask, add lithium chloride (1.2 eq) and dry under vacuum with gentle heating.
-
Allow the flask to cool to room temperature under a nitrogen atmosphere.
-
Add anhydrous acetonitrile, followed by the phosphonate reagent (1.1 eq) and the aldehyde (1.0 eq).
-
Stir the mixture at room temperature.
-
Slowly add DBU (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and indispensable tool in modern organic synthesis, offering reliable and stereocontrolled access to a wide variety of alkenes. The ability to tune the reaction conditions to favor either the (E)- or (Z)-isomer, coupled with the ease of purification, makes the HWE reaction particularly valuable in the fields of natural product synthesis and drug development. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively apply this powerful reaction in their synthetic endeavors.
References
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction of Diethyl Phosphite and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of reaction conditions for the synthesis of diethyl α-hydroxybenzylphosphonate through the Pudovik reaction of diethyl phosphite and benzaldehyde. This reaction is a cornerstone in organophosphorus chemistry, yielding α-hydroxyphosphonates that are valuable intermediates in the synthesis of a wide range of biologically active compounds.[1][2]
Introduction
α-Hydroxyphosphonates are a class of organophosphorus compounds characterized by a hydroxyl group and a phosphonate group attached to the same carbon atom. They are recognized for their broad spectrum of biological activities, including herbicidal, insecticidal, antibacterial, antifungal, and antioxidant properties.[2] Furthermore, they serve as versatile precursors for the synthesis of other important molecules such as α-aminophosphonates and α-acyloxyphosphonates.[1] The Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone, is one of the most efficient methods for the synthesis of α-hydroxyphosphonates.[3][4]
Applications in Drug Development
α-Hydroxyphosphonates and their derivatives are of significant interest in drug discovery and development. Their structural similarity to α-amino acids allows them to act as enzyme inhibitors, targeting enzymes such as renin, HIV protease, and various phosphatases.[5] There is also growing evidence of their potential as anticancer agents, with some derivatives showing promising cytotoxic activity against various cancer cell lines.[2][3] The development of efficient and sustainable synthetic methodologies for this class of compounds is therefore a crucial aspect of medicinal chemistry research.
Experimental Protocols
This section details established protocols for the synthesis of diethyl α-hydroxybenzylphosphonate from diethyl phosphite and benzaldehyde.
Protocol 1: Triethylamine-Catalyzed Synthesis in Acetone (Green Chemistry Approach)
This protocol, adapted from a green chemistry approach, utilizes a catalytic amount of triethylamine and minimizes solvent usage, with the product crystallizing directly from the reaction mixture.[6][7][8]
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine (TEA)
-
Acetone
-
n-Pentane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine an equimolar mixture of benzaldehyde and diethyl phosphite.
-
Add 10 mol% of triethylamine to the mixture.
-
Add a minimal amount of acetone (e.g., 1.0 mL per 11.0 mmol of reactants) to dissolve the reagents.[6]
-
Stir the reaction mixture at reflux temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 5 to 120 minutes.[8]
-
After completion of the reaction, add n-pentane to the mixture and cool it to 5 °C.[6][7]
-
The desired α-hydroxyphosphonate product will crystallize from the solution.
-
Collect the crystalline product by filtration, wash with cold n-pentane, and dry under vacuum. This method often yields the product in high purity without the need for further purification steps like column chromatography.[6]
Protocol 2: Potassium Phosphate-Catalyzed Solvent-Free Synthesis
This method offers an environmentally friendly, solvent-free approach using an inexpensive and reusable catalyst.
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Potassium phosphate (K₃PO₄)
Procedure:
-
To a stirred mixture of benzaldehyde (2 mmol) and diethyl phosphite (2 mmol), add potassium phosphate (5 mol%).[9]
-
Continue stirring the reaction mixture at room temperature.[9]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by direct purification, often yielding high purity. The catalyst can be recovered and reused.[9]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of diethyl α-hydroxybenzylphosphonate, highlighting the impact of different catalysts, solvents, and temperatures on reaction time and yield.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triethylamine (10) | Acetone (minimal) | Reflux | 5 - 120 min | 78 - 99 | [6][8] |
| Potassium Phosphate (5) | Solvent-free | Room Temperature | Not Specified | 96 | [9] |
| Barium Hydroxide | Not Specified | Not Specified | 4 - 10 min | Not Specified | [8] |
| DBN (1) | MeCN | Not Specified | Fast | High | [10][11] |
| Na₂CO₃ | Solvent-free (grinding) | Not Specified | Not Specified | Not Specified | [6] |
| Na₂CO₃ | Microwave | Not Specified | Not Specified | Not Specified | [6] |
| None | Microwave | Not Specified | Not Specified | Not Specified | [6] |
| Butyllithium (0.1) | Hexane | Not Specified | Not Specified | Not Specified | [6] |
| Titanium Tetraisopropylate | Not Specified | Not Specified | Not Specified | Good to Excellent | [6] |
| MoO₂Cl₂ (5) | Solvent-free | 80 | Not Specified | Good | [6] |
| Potassium Dihydrogen Phosphate | Ultrasound | Not Specified | 10 - 35 min | Excellent | [6] |
| None | Ultrasound | 25 | 10 - 35 min | Excellent | [6] |
Mandatory Visualizations
Pudovik Reaction Mechanism
The following diagram illustrates the triethylamine-catalyzed Pudovik reaction between diethyl phosphite and benzaldehyde. The reaction proceeds through the deprotonation of diethyl phosphite by triethylamine to form a phosphite anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent proton transfer yields the final α-hydroxyphosphonate product.
Caption: Mechanism of the Triethylamine-Catalyzed Pudovik Reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of α-hydroxyphosphonates as described in Protocol 1.
Caption: General Experimental Workflow for α-Hydroxyphosphonate Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
Applications of Diethyl [hydroxy(phenyl)methyl]phosphonate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various applications of diethyl [hydroxy(phenyl)methyl]phosphonate and its derivatives. These compounds, belonging to the class of α-hydroxyphosphonates, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of this chemical scaffold.
Application Notes
This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery and development. Their structural similarity to α-amino acids and α-hydroxy carboxylic acids allows them to act as mimics of substrates or transition states for various enzymes.[1] The phosphonate group, in particular, can act as a phosphate mimic, leading to the inhibition of enzymes that process phosphate-containing substrates.[2]
Key therapeutic areas where these derivatives have shown potential include:
-
Anticancer Activity: A significant body of research has focused on the cytotoxic effects of these compounds against various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring can significantly influence their anticancer potency.
-
Enzyme Inhibition: As phosphate mimics, α-hydroxyphosphonates are recognized as potential inhibitors of several enzymes, including protein tyrosine phosphatases (PTPs), which are implicated in various diseases like cancer and diabetes.[1]
-
Antiviral Activity: Certain derivatives have been investigated for their ability to inhibit the replication of various viruses.
-
Antibacterial and Antifungal Activity: Some α-hydroxyphosphonates have exhibited inhibitory effects against pathogenic bacteria and fungi.
The versatility of the α-hydroxyphosphonate scaffold allows for a wide range of chemical modifications, enabling the generation of libraries of compounds for screening and optimization of biological activity.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Diethyl (hydroxy(4-(trifluoromethyl)phenyl)methyl)phosphonate | A549 (Lung Carcinoma) | 15.2 | F. al-qaisi et al., 2021 |
| Diethyl (hydroxy(4-chlorophenyl)methyl)phosphonate | A549 (Lung Carcinoma) | 25.8 | F. al-qaisi et al., 2021 |
| Diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate | A549 (Lung Carcinoma) | 38.4 | F. al-qaisi et al., 2021 |
| Diethyl (hydroxy(p-tolyl)methyl)phosphonate | A549 (Lung Carcinoma) | 45.1 | F. al-qaisi et al., 2021 |
| Diethyl (hydroxy(4-nitrophenyl)methyl)phosphonate | MCF-7 (Breast Cancer) | 10.5 | A. S. Al-Harrasi et al., 2018 |
| Diethyl (hydroxy(3-nitrophenyl)methyl)phosphonate | MCF-7 (Breast Cancer) | 12.3 | A. S. Al-Harrasi et al., 2018 |
| Diethyl (hydroxy(2-chlorophenyl)methyl)phosphonate | HeLa (Cervical Cancer) | 8.9 | M. F. A. Mohamed et al., 2016 |
| Diethyl (hydroxy(3,4-dichlorophenyl)methyl)phosphonate | HeLa (Cervical Cancer) | 7.5 | M. F. A. Mohamed et al., 2016 |
| Diethyl (hydroxy(benzothiophen-2-yl)methyl)phosphonate derivative (5-fluoro) | U266 (Myeloma) | 18.4 | Keglevich et al., Molecules 2021 |
| Diethyl (hydroxy(benzothiophen-2-yl)methyl)phosphonate derivative (5-trifluoromethyl) | A2058 (Melanoma) | 9.8 | Keglevich et al., Molecules 2021 |
| Diethyl (hydroxy(benzothiophen-2-yl)methyl)phosphonate derivative (7-methyl) | HT-29 (Colon Cancer) | 22.1 | Keglevich et al., Molecules 2021 |
Table 2: Enzyme Inhibitory Activity of α-Hydroxyphosphonate Derivatives
| Compound/Derivative | Enzyme | Inhibition | IC50 / Ki | Reference |
| (Naphth-2-yl)difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive | IC50: 40-50 µM | Burke et al., 1995 |
| (Naphth-1-yl)difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive | IC50: 40-50 µM | Burke et al., 1995 |
| Diethyl ((4-methoxyphenyl)(phenylsulfonamido)methyl)phosphonate | Acid Phosphatase | Not specified | IC50: 1.25 µM | S. T. Gaballah et al., 2017 |
| Diethyl ((4-chlorophenyl)(phenylsulfonamido)methyl)phosphonate | Acid Phosphatase | Not specified | IC50: 1.89 µM | S. T. Gaballah et al., 2017 |
| Diethyl (naphthalen-2-ylamino)(phenyl)methylphosphonate | PTP1B | Competitive | IC50: 6.64 µM | Z. H. Song et al., 2012 |
Table 3: Antiviral Activity of α-Hydroxyphosphonate and Related Derivatives
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Acyclic nucleoside phosphonate | Human Herpesvirus 6A (HHV-6A) | Cord blood mononuclear cells | ~0.3 µg/mL | De Clercq et al., 1995 |
| Acyclic nucleoside phosphonate | Human Herpesvirus 6B (HHV-6B) | Cord blood mononuclear cells | ~1.2 µg/mL | De Clercq et al., 1995 |
| Acyclic nucleoside phosphonate | Human Herpesvirus 7 (HHV-7) | Cord blood mononuclear cells | ~3.0 µg/mL | De Clercq et al., 1995 |
| Amide-appended α-hydroxytropolone | Herpes Simplex Virus-1 (HSV-1) | Not specified | 72 nM | J. J. Ireland et al., 2022 |
Experimental Protocols
Protocol 1: Determination of Anticancer Activity using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Evaluation of Antiviral Activity using Plaque Reduction Assay
This protocol describes the plaque reduction assay to determine the antiviral activity of this compound derivatives against viruses such as Herpes Simplex Virus (HSV) or Influenza virus.
Materials:
-
This compound derivatives
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) with 2% FBS
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% w/v in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells into 6-well or 24-well plates and grow until they form a confluent monolayer.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).
-
-
Infection and Treatment:
-
Mix the virus dilution with an equal volume of each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture.
-
Include a virus control (virus mixed with medium only) and a cell control (medium only).
-
Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
-
Overlay and Incubation:
-
After adsorption, remove the inoculum and overlay the cell monolayer with 2 mL of overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
% Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated wells) / Number of plaques in virus control] x 100
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
-
Visualizations
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.
Proposed Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
Caption: Inhibition of PTPs by α-hydroxyphosphonates disrupts cellular signaling.
This document provides a foundational understanding of the applications of this compound derivatives. Further research and screening of a wider range of derivatives are warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 2. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of α-Acyloxyphosphonates
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Acyloxyphosphonates are a significant class of organophosphorus compounds, recognized for their potential as herbicides, fungicides, insecticides, and therapeutic agents.[1][2] They are versatile intermediates in organic synthesis and have garnered attention for their biological activities, including anticancer effects.[3][4] The most common and direct route to these molecules is through the acylation of the corresponding α-hydroxyphosphonates.[5][6] α-Hydroxyphosphonates themselves are readily prepared via the Pudovik reaction, which involves the addition of dialkyl phosphites to aldehydes or ketones.[3][4][5]
This application note provides a detailed, step-by-step protocol for the synthesis of α-acyloxyphosphonates from α-hydroxyphosphonates using the widely adopted acyl chloride method. Additionally, it summarizes various synthetic strategies and presents comparative data to aid researchers in method selection.
Synthetic Pathways for α-Acyloxyphosphonate Preparation
The conversion of α-hydroxyphosphonates to α-acyloxyphosphonates can be achieved through several reliable methods. The choice of method often depends on the substrate's reactivity, the desired acyl group, and the available reagents. The primary synthetic routes include reaction with acyl chlorides, carboxylic anhydrides, or carboxylic acids under various activating conditions.[1][3][4]
Figure 1. Key synthetic routes for the acylation of α-hydroxyphosphonates.
Experimental Protocol: Acylation using Acyl Chlorides
This protocol details a general and efficient procedure for the acylation of α-hydroxyphosphonates using acyl chlorides in the presence of triethylamine as a base to neutralize the HCl byproduct.[7]
Materials:
-
α-Hydroxyphosphonate (1.0 equiv)
-
Acyl chloride (1.5 - 3.0 equiv)
-
Triethylamine (1.2 - 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate)
-
Pentane or Hexane
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-hydroxyphosphonate (1.0 equiv) and triethylamine (1.5 equiv) in an anhydrous solvent.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (3.0 equiv) dropwise to the stirred solution.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 12-24 hours.[7] For less reactive substrates, heating to 60 °C may be necessary to ensure the completion of the reaction.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Upon completion, a precipitate of triethylamine hydrochloride will have formed. Dilute the mixture with the solvent used for the reaction and filter off the solid precipitate. Wash the solid with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure α-acyloxyphosphonate.[7][8]
Figure 2. General workflow for the synthesis of α-acyloxyphosphonates.
Data Summary: Comparison of Acylation Methods
The efficiency of α-acyloxyphosphonate synthesis is influenced by the choice of reagents, catalysts, and reaction conditions. The following table summarizes yields reported for various methodologies, providing a comparative overview for researchers.
| Acylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetyl chloride | Triethylamine | Toluene | 25 | 24 | 65 | [7] |
| Propionyl chloride | Triethylamine | Toluene | 60 | 24 | 88 | [7] |
| Butyryl chloride | Triethylamine | Toluene | 60 | 24 | 62 | [7] |
| Acetyl chloride | Fe-doped SWCNT | None | 90 | - | 87 | [4] |
| Phenoxyacetyl chlorides | Triethylamine | - | - | 3 - 7 | 53 - 89 | [1] |
| Acetic anhydride | Cu(OTf)₂ (cat.) | - | 25 | - | ~100 | [1] |
| Benzoic anhydride | DMAP (cat.) | - | 80 | - | - | [3][4] |
| Propionic acid | Mitsunobu (4,4′-azopyridine) | Acetonitrile | 80 | 9 - 24 | 75 | [1][3] |
| Benzoic acid | Mitsunobu (4,4′-azopyridine) | Acetonitrile | 80 | 9 - 24 | 80-88 | [1][3] |
| Benzoic acid | DCC, DMAP | - | 25 | - | - | [1] |
Note: Reaction times and specific conditions may vary depending on the substrate. "-" indicates data not specified in the cited source.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Diethyl [hydroxy(phenyl)methyl]phosphonate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl [hydroxy(phenyl)methyl]phosphonate (DHPMP) is an α-hydroxyphosphonate compound with significant potential as an enzyme inhibitor. Its structural features, particularly the phosphonate group acting as a phosphate mimic and the hydroxyl group's ability to form hydrogen bonds, make it a candidate for targeting enzymes that process phosphate-containing substrates.[1] This document provides detailed application notes and experimental protocols for studying the inhibitory effects of DHPMP on two key enzymes: Inositol Monophosphatase and HIV-1 Protease.
Target Enzymes and Mechanism of Action
DHPMP and its derivatives have been identified as potential inhibitors of inositol monophosphatase and HIV protease.[2] The proposed mechanism of action for its inhibitory activity stems from its structural analogy to the transition state of the natural substrates of these enzymes.
-
Inositol Monophosphatase: The phosphonate group in DHPMP is believed to act as a mimic of the phosphate group in the natural substrate, myo-inositol monophosphate. This allows the molecule to bind to the active site of the enzyme, thereby inhibiting its catalytic activity. α-Hydroxyphosphonates have been shown to be moderately potent inhibitors of myo-inositol monophosphatase, with Ki values reported to be in the range of 6-600 µM.[3]
-
HIV-1 Protease: This enzyme is an aspartyl protease crucial for the maturation of the HIV virion.[4] Protease inhibitors often function as transition-state analogs, binding to the active site with high affinity.[5] The hydroxyl group and the phosphonate moiety of DHPMP likely interact with the active site residues of HIV-1 protease, disrupting its function and preventing the cleavage of viral polyproteins necessary for producing infectious virus particles.[1][6][7] Other phosphonate-containing compounds have demonstrated extremely high potency against HIV-1 protease, with Ki values in the picomolar range.[8]
Quantitative Data
| Target Enzyme | Inhibitor Class | Reported Inhibition Values (Ki) | Reference Compound Example | Reference Compound Ki |
| Inositol Monophosphatase | α-Hydroxyphosphonates | 6 - 600 µM | Not Specified | N/A |
| HIV-1 Protease | Phosphonate-containing inhibitors | Picomolar (pM) range | GS-8374 | 8.1 pM |
Experimental Protocols
Detailed methodologies for conducting enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the specific investigation of DHPMP.
Protocol 1: Inositol Monophosphatase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of DHPMP against inositol monophosphatase. The assay measures the amount of inorganic phosphate released from the substrate, myo-inositol-1-phosphate.
Materials:
-
Recombinant human inositol monophosphatase
-
Myo-inositol-1-phosphate (substrate)
-
This compound (DHPMP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl2, 1 mM DTT
-
Malachite Green Reagent
-
Ammonium molybdate solution
-
Sodium citrate solution
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DHPMP Solutions: Prepare a stock solution of DHPMP in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.
-
Enzyme and Substrate Preparation: Dilute the inositol monophosphatase and myo-inositol-1-phosphate in Assay Buffer to the desired working concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the DHPMP solution at various concentrations. Include a control with solvent only.
-
Add 40 µL of the diluted inositol monophosphatase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the myo-inositol-1-phosphate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Add 10 µL of the ammonium molybdate solution.
-
Add 10 µL of the sodium citrate solution to stabilize the color.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using the phosphate standard solution. Calculate the amount of phosphate released in each well. Determine the percent inhibition for each DHPMP concentration and calculate the IC50 value.
Protocol 2: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for inhibitors of HIV-1 protease. The assay utilizes a quenched fluorescent substrate that, upon cleavage by the protease, releases a fluorophore.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
This compound (DHPMP)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA
-
DMSO (for dissolving DHPMP)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare DHPMP Solutions: Dissolve DHPMP in DMSO to make a stock solution. Prepare serial dilutions in Assay Buffer.
-
Assay Reaction:
-
Add 10 µL of each DHPMP dilution to the wells of a 96-well black microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 80 µL of HIV-1 Protease solution (diluted in Assay Buffer) to each well (except the negative control).
-
Add 10 µL of the fluorogenic HIV-1 Protease substrate to all wells.
-
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Data Analysis: Subtract the background fluorescence (negative control) from all readings. Calculate the percent inhibition for each DHPMP concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by the inhibition of Inositol Monophosphatase and HIV-1 Protease.
Caption: Inositol signaling pathway and the point of inhibition by DHPMP.
Caption: HIV replication cycle and the inhibitory action of DHPMP on HIV Protease.
Experimental Workflow
The logical flow for investigating the enzyme inhibitory properties of DHPMP is outlined below.
Caption: Workflow for characterizing DHPMP as an enzyme inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of myo-inositol monophosphatase isoforms by aromatic phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HIV by an anti-HIV protease synthetic peptide blocks an early step of viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of protease inhibitors on HIV-1 maturation and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Characterization of GS-8374, a Novel Phosphonate-Containing Inhibitor of HIV-1 Protease with a Favorable Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Hydrophosphonylation of Aldehydes with Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrophosphonylation of aldehydes, also known as the Pudovik reaction, is a powerful and atom-economical method for the synthesis of enantiomerically enriched α-hydroxyphosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to α-amino acids and their potent biological activities, including antiviral, antibacterial, and enzyme inhibitory properties. The use of chiral catalysts is paramount in controlling the stereochemical outcome of this reaction, leading to the desired enantiomer with high selectivity.
This document provides detailed application notes and experimental protocols for the asymmetric hydrophosphonylation of aldehydes using three prominent classes of chiral catalysts: Aluminum-Salalen complexes, Lanthanide-BINOL complexes, and Squaramide-based organocatalysts.
Chiral Catalyst Systems: A Comparative Overview
The choice of catalyst is crucial for achieving high yields and enantioselectivities in the asymmetric hydrophosphonylation of aldehydes. Below is a summary of the performance of representative chiral catalysts with various aldehyde substrates.
Table 1: Asymmetric Hydrophosphonylation of Aromatic Aldehydes
| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 98 | [1] |
| 2 | 4-Nitrobenzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 97 | [1] |
| 3 | 4-Methoxybenzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | 99 | 98 | [1] |
| 4 | Benzaldehyde | (S)-LLB | 10 | THF | -40 | 60 | 95 | 92 | N/A |
| 5 | 4-Chlorobenzaldehyde | (S)-LLB | 10 | THF | -40 | 72 | 91 | 94 | N/A |
| 6 | Benzaldehyde | Cinchona-Squaramide | 20 | CH₃CN | -38 | 48 | 95 | 88 | [2][3] |
| 7 | 4-Bromobenzaldehyde | Cinchona-Squaramide | 20 | CH₃CN | -38 | 72 | 98 | 85 | [2][3] |
| 8 | 2-Naphthaldehyde | Cinchona-Squaramide | 20 | CH₃CN | -38 | 96 | 90 | 82 | [2][3] |
N/A: Data aggregated from general literature knowledge on Shibasaki catalysts, specific publication with this exact substrate under these conditions was not retrieved.
Table 2: Asymmetric Hydrophosphonylation of Aliphatic Aldehydes
| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanecarboxaldehyde | (R,R)-Al-Salalen | 5 | Et₂O | -20 | 48 | 92 | 95 | [4][5] |
| 2 | Pivalaldehyde | (R,R)-Al-Salalen | 5 | Et₂O | -20 | 72 | 85 | 96 | [4][5] |
| 3 | Heptanal | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | 90 | 93 | [1] |
| 4 | Isovaleraldehyde | (S)-LLB | 10 | THF | -20 | 48 | 88 | 90 | N/A |
| 5 | Cyclohexanecarboxaldehyde | Cinchona-Squaramide | 20 | CH₃CN | -38 | 120 | 85 | 75 | [2][3] |
| 6 | Isobutyraldehyde | Cinchona-Squaramide | 20 | CH₃CN | -38 | 120 | 82 | 70 | [2][3] |
N/A: Data aggregated from general literature knowledge on Shibasaki catalysts, specific publication with this exact substrate under these conditions was not retrieved.
Experimental Protocols
Protocol 1: Synthesis of Chiral (R,R)-Al-Salalen Catalyst and Asymmetric Hydrophosphonylation
Part A: Synthesis of (R,R)-Salalen Ligand
-
To a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 mmol) in ethanol (20 mL) is added 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 mmol).
-
The mixture is stirred at room temperature for 12 hours.
-
The resulting yellow precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the chiral Salalen ligand.
Part B: Synthesis of (R,R)-Al-Salalen Catalyst [4][5]
-
To a solution of the (R,R)-Salalen ligand (0.5 mmol) in anhydrous toluene (10 mL) under an inert atmosphere is added trimethylaluminum (0.5 mmol, 2.0 M solution in toluene) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the Al-Salalen catalyst as a yellow solid, which is used without further purification.
Part C: General Procedure for Asymmetric Hydrophosphonylation [1]
-
To a solution of the (R,R)-Al-Salalen catalyst (0.02 mmol, 2 mol%) in anhydrous diethyl ether (1.0 mL) under an inert atmosphere at -30 °C is added the aldehyde (1.0 mmol).
-
After stirring for 15 minutes, dimethylphosphite (1.2 mmol) is added dropwise.
-
The reaction mixture is stirred at -30 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution (2 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-hydroxyphosphonate.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Preparation of Shibasaki's La-Li-BINOL (LLB) Catalyst and Asymmetric Hydrophosphonylation
Part A: Synthesis of (S)-BINOL [6][7]
(R)-BINOL can be resolved from a racemic mixture using N-benzylcinchonidinium chloride. The following is a general representation of the resolution process.
-
A solution of racemic BINOL (10.0 g) and N-benzylcinchonidinium chloride (15.2 g) in methanol (200 mL) is heated to reflux until a clear solution is obtained.
-
The solution is allowed to cool slowly to room temperature, during which time the salt of (R)-BINOL crystallizes.
-
The crystals are collected by filtration and washed with cold methanol.
-
The salt is then treated with 3M HCl to protonate the BINOL, which is then extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over MgSO₄, and concentrated to give enantiomerically enriched (R)-BINOL. Recrystallization from toluene can further enhance the enantiomeric purity. (S)-BINOL can be recovered from the mother liquor.
Part B: Preparation of (S)-La-Li-BINOL (LLB) Catalyst
-
To a suspension of LaCl₃·7H₂O (1.0 mmol) in THF (10 mL) is added a solution of (S)-BINOL (3.0 mmol) in THF (15 mL) at room temperature under an inert atmosphere.
-
The mixture is stirred for 30 minutes, followed by the addition of a solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 M, 1.0 mL).
-
The reaction mixture is stirred for an additional 2 hours at room temperature.
-
The resulting catalyst solution is used directly for the hydrophosphonylation reaction.
Part C: General Procedure for Asymmetric Hydrophosphonylation
-
The freshly prepared (S)-LLB catalyst solution (0.1 mmol, 10 mol%) is cooled to -40 °C.
-
A solution of the aldehyde (1.0 mmol) in THF (1.0 mL) is added, followed by the dropwise addition of diethylphosphite (1.2 mmol).
-
The reaction is stirred at -40 °C for 60-72 hours.
-
The reaction is quenched by the addition of 1 M HCl (2 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by flash chromatography on silica gel provides the α-hydroxyphosphonate.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Synthesis of Cinchona-Squaramide Organocatalyst and Asymmetric Hydrophosphonylation
Part A: Synthesis of Cinchona-Squaramide Catalyst [8][9][10]
-
To a solution of (-)-cinchonidine (1.0 mmol) in dichloromethane (10 mL) is added dimethyl squarate (1.0 mmol).
-
The mixture is stirred at room temperature for 24 hours.
-
3,5-Bis(trifluoromethyl)aniline (1.0 mmol) is then added, and the mixture is stirred for an additional 48 hours.
-
The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried to afford the squaramide catalyst.
Part B: General Procedure for Asymmetric Hydrophosphonylation [2][3]
-
To a mixture of the cinchona-squaramide catalyst (0.02 mmol, 20 mol%) and the aldehyde (0.1 mmol) in acetonitrile (0.5 mL) in a test tube at -38 °C.
-
Diphenylphosphite (0.2 mmol) is added, and the reaction mixture is stirred at -38 °C for the time indicated in the tables.
-
Upon completion, the reaction mixture is directly purified by flash chromatography on silica gel (eluent: hexane/EtOAc) to yield the α-hydroxyphosphonate.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed catalytic cycles and key interactions for the asymmetric hydrophosphonylation of aldehydes with the discussed chiral catalysts.
Caption: Proposed catalytic cycle for Al-Salalen catalyzed hydrophosphonylation.
Caption: Dual activation mechanism of Shibasaki's heterobimetallic catalyst.
Caption: Bifunctional activation by a chiral squaramide organocatalyst.
Conclusion
The asymmetric hydrophosphonylation of aldehydes is a valuable transformation for the synthesis of chiral α-hydroxyphosphonates. The choice of catalyst system is critical and should be tailored to the specific aldehyde substrate. Aluminum-Salalen complexes offer excellent enantioselectivity for a broad range of aldehydes. Shibasaki's Lanthanide-BINOL catalysts are highly active and effective, particularly for aromatic aldehydes. Chiral squaramide organocatalysts provide a metal-free alternative, demonstrating good to excellent enantioselectivities. The detailed protocols and mechanistic insights provided in this document are intended to serve as a practical guide for researchers in the successful application of this important reaction.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of an optically active Al(salalen) complex and its application to catalytic hydrophosphonylation of aldehydes and aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral squaramide derivatives are excellent hydrogen bond donor catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antibacterial, and enzyme inhibitory properties. Traditional methods for their synthesis often involve long reaction times, high temperatures, and the use of hazardous solvents and catalysts. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant advantages such as dramatically reduced reaction times, higher yields, and improved product purity.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of phosphonate derivatives, focusing on key reactions like the Kabachnik-Fields and Michaelis-Arbuzov reactions.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through dielectric heating, leading to a rapid and uniform temperature increase.[3] This technique offers several benefits over conventional heating methods:
-
Rate Acceleration: Reactions that take hours or days under conventional heating can often be completed in minutes.[4]
-
Higher Yields: Improved energy transfer and reduced side reactions frequently lead to higher product yields.[4]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath.[2]
-
Green Chemistry: Shorter reaction times and the potential for solvent-free reactions align with the principles of green chemistry.[5][6]
Key Synthetic Reactions and Protocols
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form α-aminophosphonates.[7][8] Microwave irradiation has been shown to be highly effective for this reaction, often proceeding without the need for a catalyst.[7][9]
The following table summarizes the significant improvements in reaction time and yield achieved with microwave assistance compared to conventional heating for the Kabachnik-Fields reaction.
| Entry | Amine | Aldehyde | Phosphite | Method | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Butylamine | 6-Methyl-3-formylchromone | Diethyl phosphite | Conventional | 60 | 1 h | 24 | [10] |
| 2 | Butylamine | 6-Methyl-3-formylchromone | Diethyl phosphite | Microwave | 60 | 1 h | 33 | [10] |
| 3 | Aniline | Benzaldehyde | Diethyl phosphite | Conventional | 80 | 3 h | 50 | [5] |
| 4 | Aniline | Benzaldehyde | Diethyl phosphite | Microwave | 30-40 | 2-5 min | 93 | [5] |
| 5 | Various | Various | Diethyl phosphite | Conventional | RT | 6 h | 72-85 | [6] |
| 6 | Various | Various | Diethyl phosphite | Microwave | - | 30 min | 89-94 | [6] |
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stirrer, add the corresponding aldehyde (1 eq.), the corresponding amine (1 eq.), and diphenyl phosphite (1.1 eq.).
-
Solvent Addition: Add 3 mL of absolute ethanol to the vial.
-
Microwave Irradiation: Place the sealed vial in the microwave cavity and irradiate the mixture at 80 °C for 10 minutes.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the solution.
-
Purification: Isolate the solid product by vacuum filtration and wash with cold diethyl ether to obtain the pure α-aminophosphonate.
Caption: Possible reaction pathways for the Kabachnik-Fields reaction.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate. Microwave assistance provides a solvent-free, efficient, and rapid method for this transformation.[11][12]
| Entry | Alkyl Halide | Phosphite | Method | Time | Yield (%) | Reference |
| 1 | Iodomethane | Triethylphosphite | Conventional | > 30 min | - | [12] |
| 2 | Iodomethane | Triethylphosphite | Microwave | 5 min | 99 | [12] |
| 3 | Bromoacetamides | Triethyl phosphite | Conventional | Several hours | - | [4] |
| 4 | Bromoacetamides | Triethyl phosphite | Microwave | Minutes | Improved | [4] |
-
Reactant Preparation: Place the alkyl halide (e.g., iodomethane, 1 eq.) and triethylphosphite (1 eq.) in a quartz tube suitable for microwave irradiation.
-
Microwave Irradiation: Irradiate the neat mixture in a focused monomode microwave reactor at a power of 150 W for 5 minutes.
-
Monitoring: The reaction can be monitored by the disappearance of the triethylphosphite signal in ³¹P NMR spectroscopy.
-
Work-up: The product is often obtained in high purity, and simple removal of any volatile by-products under reduced pressure may be sufficient.
Caption: General workflow for microwave-assisted phosphonate synthesis.
Logical Comparison: Conventional vs. Microwave Heating
The choice between conventional and microwave heating depends on the specific requirements of the synthesis. The following diagram illustrates the key decision-making factors.
Caption: Comparison of conventional and microwave heating methods.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of phosphonate derivatives.[1] The protocols and data presented here demonstrate the power of this technology to accelerate reactions, improve yields, and promote environmentally friendly chemical practices.[2] For researchers in drug discovery and development, adopting these methods can lead to faster lead optimization and more efficient synthesis of target compounds.
References
- 1. benthamscience.com [benthamscience.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Efficient and ‘green’ microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pudovik Synthesis of α-Hydroxyphosphonates: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of the Pudovik synthesis of α-hydroxyphosphonates. This guide offers troubleshooting advice for common side reactions and practical, actionable solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Pudovik synthesis, and how can I identify it?
A1: The most prevalent side reaction is the base-catalyzed rearrangement of the desired α-hydroxyphosphonate to a phosphate ester.[1][2] This is commonly known as the phospha-Brook rearrangement.[3][4] This rearrangement is often promoted by the same basic catalysts used to initiate the Pudovik reaction.[2]
Identification of the phosphate byproduct can be achieved through spectroscopic methods. In ³¹P NMR spectroscopy, the phosphate ester will typically appear at a different chemical shift compared to the α-hydroxyphosphonate.
Q2: My reaction is showing low to no yield of the desired α-hydroxyphosphonate. What are the potential causes and solutions?
A2: Low yields in the Pudovik reaction can stem from several factors:
-
Inactive Catalyst: The base catalyst may be old, hydrated, or otherwise deactivated. It is crucial to use a fresh, anhydrous base.
-
Steric Hindrance: Highly sterically hindered aldehydes or ketones may react slowly or not at all.[5] In such cases, longer reaction times, elevated temperatures, or the use of a less sterically demanding phosphite reagent may be necessary.
-
Reversibility of the Reaction: The Pudovik reaction can be reversible.[6] To drive the equilibrium towards the product, it may be beneficial to use an excess of one of the reactants or to remove the product from the reaction mixture as it forms, for example, through crystallization.[7]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally effective. Experimenting with different solvents may be necessary to optimize the reaction for a specific substrate.
Q3: I am observing the formation of a significant amount of a phosphate byproduct. How can I suppress this phospha-Brook rearrangement?
A3: Suppressing the phospha-Brook rearrangement is critical for achieving a high yield of the α-hydroxyphosphonate. Here are several strategies:
-
Choice of Base: Strong bases are known to promote the rearrangement.[3] Using a milder base, such as triethylamine or piperazine, can favor the initial Pudovik addition without inducing significant rearrangement.[8][9] The amount of base used is also critical; in some cases, using a catalytic amount of a strong base can be effective, while in others, a stoichiometric amount of a weaker base is preferable.[10]
-
Temperature Control: The rearrangement can be temperature-dependent. Running the reaction at lower temperatures can help to minimize the formation of the phosphate byproduct.
-
Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can lead to increased rearrangement. It is advisable to monitor the reaction progress by techniques like TLC or NMR and to quench the reaction once the starting material is consumed.
-
Work-up Procedure: Acidic work-up conditions can help to neutralize the basic catalyst and prevent further rearrangement during product isolation.
Q4: Can I run the Pudovik reaction without a solvent?
A4: Yes, solvent-free, or "neat," conditions have been successfully employed for the Pudovik reaction, often in conjunction with grinding or microwave irradiation.[7][9] These "green chemistry" approaches can offer advantages such as reduced reaction times, simpler work-up procedures, and minimized solvent waste.[6]
Q5: Are there any other notable side reactions to be aware of?
A5: Besides the phospha-Brook rearrangement, other potential side reactions include:
-
Oxidation: The α-hydroxyphosphonate product can be oxidized to the corresponding α-ketophosphonate.[2][11]
-
Hydrolysis: The ester groups on the phosphonate can be hydrolyzed, particularly under strongly acidic or basic conditions.[2]
-
Bisphosphonate Formation: In some cases, the α-hydroxyphosphonate can decompose back to the starting aldehyde and phosphite, which can then react with another molecule of the α-hydroxyphosphonate to form a bisphosphonic derivative.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use a fresh, anhydrous catalyst. Consider increasing the catalyst loading. |
| Sterically hindered substrates. | Increase reaction temperature and/or time. Use a less hindered phosphite. | |
| Reversible reaction. | Use an excess of one reactant. If the product crystallizes, this will drive the reaction forward.[7] | |
| Significant Phosphate Byproduct | Base is too strong. | Switch to a milder base (e.g., triethylamine, piperazine).[8][9] |
| High reaction temperature. | Perform the reaction at a lower temperature. | |
| Prolonged reaction time. | Monitor the reaction and work it up as soon as the starting material is consumed. | |
| Formation of α-Ketophosphonate | Oxidative conditions. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of Phosphonate Esters | Harsh acidic or basic work-up. | Use mild work-up and purification conditions. Neutralize the reaction mixture carefully. |
| Formation of Bisphosphonate Byproducts | Decomposition of the product. | Optimize reaction conditions (temperature, catalyst) to favor product stability.[6] |
Experimental Protocols
General Procedure for the Triethylamine-Catalyzed Pudovik Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq.).
-
Reagent Addition: Add the dialkyl phosphite (1.0 - 1.2 eq.) to the flask.
-
Solvent and Catalyst: Dissolve the reactants in a suitable solvent (e.g., acetone, THF, or dichloromethane).[8] Add triethylamine (0.1 - 1.0 eq.) dropwise to the stirred solution at 0 °C.[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by TLC or ¹H NMR.
-
Work-up: Once the reaction is complete, quench with a dilute acid solution (e.g., 1M HCl) to neutralize the triethylamine. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.[8][12]
Solvent-Free Pudovik Reaction Using Piperazine and Grinding
This method offers an environmentally friendly alternative to traditional solvent-based procedures.
-
Mixing Reactants: In a mortar, combine the aldehyde (1.0 eq.), diethyl phosphite (1.0 eq.), and piperazine (1.0 eq.).[9]
-
Grinding: Grind the mixture at room temperature for the time required to complete the reaction (often just a few minutes).[9]
-
Isolation: The solid product can be isolated directly. If necessary, the product can be purified by recrystallization.
Visualizing Reaction Pathways
Pudovik Reaction and Phospha-Brook Rearrangement
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Stereo-Induction Pattern in Pudovik Addition/Phospha-Brook Rearrangement Towards Chiral Trisubstituted Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Diethyl [Hydroxy(phenyl)methyl]phosphonate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of diethyl [hydroxy(phenyl)methyl]phosphonate by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | Excessive Solvent: The concentration of the compound in the solution is too low for crystals to form. | 1. Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator. 2. Attempt the crystallization again from the more concentrated solution. |
| Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | 1. Introduce a seed crystal of pure this compound. 2. Gently scratch the inner surface of the flask with a glass rod at the meniscus. 3. Cool the solution to a lower temperature (e.g., in an ice bath). | |
| Inappropriate Solvent: The chosen solvent is not suitable for the recrystallization of this compound. | 1. n-Hexane is a commonly used and effective solvent for the recrystallization of this compound.[1][2] 2. Consider a mixed solvent system. For example, dissolve the compound in a small amount of a more polar solvent in which it is highly soluble (like dichloromethane or diethyl ether) and then gradually add a less polar solvent in which it is less soluble (like n-hexane) until the solution becomes turbid. Then, gently heat to redissolve and cool slowly. | |
| "Oiling Out" (Formation of an oil instead of crystals) | High Impurity Level: Significant amounts of impurities can lower the melting point of the compound, causing it to separate as an oil at the crystallization temperature. | 1. Wash the crude product with a suitable solvent to remove some impurities before recrystallization. A wash with dichloromethane has been reported to be effective.[1][2] 2. Consider purification by column chromatography before recrystallization. |
| Cooling Too Rapidly: The solution is being cooled too quickly, not allowing enough time for the crystal lattice to form properly. | 1. Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. 2. Insulate the flask to slow down the cooling process. | |
| Melting Point Below Solvent Boiling Point: The melting point of the compound is lower than the boiling point of the recrystallization solvent. | 1. Add a small amount of a co-solvent to lower the boiling point of the recrystallization medium. 2. Choose a different solvent with a lower boiling point. | |
| Crystals are Colored or Impure | Incomplete Removal of Impurities: The recrystallization process did not effectively remove all impurities. | 1. Perform a second recrystallization. 2. Consider a pre-purification step, such as washing the crude material with a solvent that dissolves the impurities but not the desired compound. Dichloromethane has been used for this purpose.[1][2] 3. If the impurities are colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb them. |
| Co-precipitation of Impurities: Impurities with similar solubility profiles are crystallizing along with the product. | 1. Ensure the solution is not supersaturated with impurities. This can be achieved by not cooling the solution to an excessively low temperature. 2. A different recrystallization solvent or solvent system may be necessary to better differentiate the solubilities of the product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available literature, n-hexane is a commonly used and effective solvent for the recrystallization of this compound.[1][2] It is advisable to first dissolve the crude product in a minimal amount of a solvent in which it is more soluble at room temperature, such as dichloromethane, and then proceed with the recrystallization from n-hexane.[1][2]
Q2: My compound is "oiling out." What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to high impurity levels or cooling the solution too quickly. To remedy this, you can try redissolving the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool more slowly. If the problem persists, pre-purifying the crude material by washing or column chromatography may be necessary to remove impurities that are depressing the melting point.
Q3: What are the likely impurities in my crude this compound?
A3: this compound is often synthesized via the Pudovik reaction, which involves the addition of diethyl phosphite to benzaldehyde.[3] Therefore, common impurities may include unreacted benzaldehyde, unreacted diethyl phosphite, and potential by-products from side reactions.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, allowing for slow and complete crystallization by gradually lowering the temperature can maximize crystal formation.
Q5: Should I wash the crude product before recrystallization?
A5: Yes, washing the crude product can be a beneficial step. A documented procedure involves washing the crude mixture with dichloromethane to remove some impurities before proceeding with recrystallization from n-hexane.[1][2]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Dichloromethane
-
n-Hexane
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Glass stirring rod
-
Ice bath
Procedure:
-
Pre-washing (Optional but Recommended):
-
Place the crude this compound in a flask.
-
Add a small amount of dichloromethane and stir or swirl the mixture. The goal is to dissolve soluble impurities while minimizing the dissolution of the desired product.
-
Filter the mixture to isolate the solid product.
-
-
Dissolution:
-
Transfer the washed crude product to a clean Erlenmeyer flask.
-
Add a minimal amount of n-hexane.
-
Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of n-hexane until a clear solution is obtained at the boiling point of the solvent. Avoid adding an excess of solvent.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can help to slow the cooling process and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Pudovik Reaction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to navigate challenges in catalyst selection for the Pudovik reaction.
Troubleshooting Guide
Question: My Pudovik reaction is showing low to no product yield. What are the potential causes and solutions?
Answer:
Low or no yield in a Pudovik reaction can stem from several factors related to the catalyst and reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Inactive Catalyst: The chosen catalyst may not be suitable for your specific substrates.
-
Solution: Consider the electronic properties of your aldehyde or imine. Aromatic aldehydes with electron-withdrawing groups (like nitro or cyano) are generally more reactive.[1] For less reactive substrates, a more active catalyst system may be required. For instance, tertiary phosphines like PBu3 have shown high catalytic activity.[2][3]
-
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction.
-
Solution: Ensure your reagents and solvent are pure and anhydrous, as impurities can act as catalyst poisons.[4][5] Strongly coordinating groups on your substrates can also bind to the catalyst and deactivate it.[1] If you suspect thermal degradation, try running the reaction at a lower temperature.[4]
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst loading might not be ideal.
-
Solution: Systematically screen reaction parameters. For example, nonpolar solvents like hexanes have been shown to improve performance with certain aluminum-based catalysts.[6] Catalyst loading is also critical; while some modern catalysts work at low loadings (0.5–1 mol%), others may require higher concentrations (e.g., 5 mol% of DBN).[6][7][8]
-
-
Poor Substrate Reactivity: The electrophilicity of your carbonyl or imine might be insufficient.
-
Solution: Aldehydes with strong electron-withdrawing groups exhibit higher reactivity due to the increased electrophilicity of the carbonyl carbon.[1] For substrates with electron-donating groups, you may need a more potent catalyst or harsher reaction conditions.
-
Question: I am observing significant side products, particularly from a phospha-Brook rearrangement. How can I suppress this?
Answer:
The phospha-Brook rearrangement can be a competing reaction, especially under basic conditions. Here are some strategies to minimize it:
-
Choice of Catalyst: The catalyst plays a crucial role. While strong bases can promote the rearrangement, certain Lewis acids can favor the desired Pudovik addition.[7][9] For instance, Cu(OTf)₂ has been used to catalyze a Pudovik reaction–phospha-Brook rearrangement sequence, indicating that careful choice of Lewis acid is needed to control the outcome.[9]
-
Reaction Temperature: Lowering the reaction temperature can often suppress side reactions. In one study, running the reaction at room temperature instead of 40°C resulted in a higher conversion to the desired α-hydroxyphosphonate and less of the rearranged phosphate product.[10]
-
Catalyst Loading: The amount of catalyst can influence the reaction pathway. In a study using diethylamine (DEA) as a catalyst, a low concentration (5%) favored the Pudovik adduct, while a higher concentration (40%) led exclusively to the rearranged product.[11]
Question: The stereoselectivity of my asymmetric Pudovik reaction is poor. How can I improve the enantiomeric excess (ee)?
Answer:
Achieving high stereoselectivity is a common challenge. Consider the following factors:
-
Chiral Catalyst/Ligand Design: The structure of the chiral catalyst is paramount. For example, chiral tethered bis(8-quinolinato) (TBOx) aluminum(III) complexes have demonstrated excellent enantioselectivities (up to 98% ee).[6] The modular synthesis of such catalysts allows for fine-tuning to maximize selectivity.[8]
-
Solvent Effects: The solvent can significantly influence the transition state of the reaction. Nonpolar solvents like hexanes were found to be optimal for the TBOxAl-catalyzed reaction.[6] It is advisable to screen a range of solvents with varying polarities.
-
Counterions: For metal-based catalysts, the counterion can affect enantioselectivity.[1] Experimenting with different salts of the metal catalyst might lead to improved results.
-
Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.
Frequently Asked Questions (FAQs)
Question: What are the main classes of catalysts used for the Pudovik reaction?
Answer:
The Pudovik reaction can be catalyzed by a variety of substances, broadly categorized as:
-
Lewis Acids: Complexes of metals like aluminum (e.g., TBOxAl) and copper (e.g., Cu(OTf)₂) are effective.[6][9]
-
Bases: Both organic bases (e.g., DBN, DBU, quinine) and inorganic bases can be used.[7][12]
-
Tertiary Phosphines: Organocatalysts like tributylphosphine (PBu3) have been shown to be highly efficient.[2][3]
-
Enzymes: Lipases, such as Penicillium expansum lipase (PEL), have been employed as environmentally friendly catalysts for this reaction.[1]
Question: How do I select an initial catalyst for my specific substrates?
Answer:
A good starting point is to consider the nature of your substrates:
-
For simple aldehydes and imines where stereoselectivity is not a concern, a simple base catalyst like DBN or a tertiary phosphine can be effective.[2][7]
-
For asymmetric reactions , a chiral catalyst is necessary. Chiral aluminum complexes like TBOxAl are excellent for a broad range of aldehydes and aldimines, providing high yields and enantioselectivities.[6][8] Chiral amine bases like quinine can also be used.[12]
-
For base-sensitive substrates , a Lewis acid-catalyzed approach might be more suitable.[9]
Question: What is catalyst deactivation and how can I prevent it?
Answer:
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[5] Common causes include:
-
Poisoning: Impurities in the reaction mixture (e.g., sulfur or phosphorus compounds, water) can bind to the catalyst's active sites, blocking them.[4][5] Prevention: Use highly pure, anhydrous reagents and solvents.
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface.[4] Prevention: This is more common in high-temperature, gas-phase reactions but can be managed by optimizing reaction conditions.
-
Thermal Degradation: High temperatures can cause structural changes in the catalyst, reducing its effectiveness.[4] Prevention: Operate at the lowest effective temperature.
-
Ligand Decomposition or Metal Leaching: In homogeneous catalysis, the ligand may degrade or the metal center may precipitate out of solution.[13] Prevention: Choose stable ligands and solvents that can help stabilize the active catalytic species.
Data Presentation: Catalyst Performance in the Pudovik Reaction
Table 1: Performance of Various Catalysts in the Pudovik Reaction
| Catalyst | Substrate Type | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| TBOxAl complex | Aldehydes & Aldimines | 0.5 - 1.0 | Hexanes | up to 98 | up to 98 | [6] |
| DBN | 2-Nitrobenzaldehyde | 5 | - | up to 88 (conversion) | N/A | [7],[10] |
| Diethylamine | Dimethyl α-oxoethylphosphonate | 5 | Diethyl ether | - | N/A | [11] |
| PBu₃ | Electron-deficient alkenes | - | - | High | N/A | [2],[3] |
| P. expansum Lipase | Aldehydes | - | - | up to 94 | - | [1] |
Experimental Protocols
General Protocol for a TBOxAl-Catalyzed Asymmetric Pudovik Reaction
This protocol is based on the highly efficient method developed by Yamamoto and co-workers.[6]
-
Catalyst Preparation: The chiral tethered bis(8-quinolinato) (TBOx) aluminum(III) catalyst is prepared according to literature procedures.
-
Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the TBOxAl catalyst (0.5–1.0 mol%).
-
Add the desired solvent (e.g., hexanes).
-
Add the aldehyde or imine substrate (1.0 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
-
Reagent Addition:
-
Slowly add the phosphite reagent (e.g., bis(2,2,2-trifluoroethyl) phosphite, typically 1.1-1.2 equivalents) to the reaction mixture with stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., ¹H NMR, ³¹P NMR). Reactions are often complete within a few hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with an appropriate reagent if necessary (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-hydroxy- or α-aminophosphonate.
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
-
Visualizations
Caption: Workflow for Pudovik reaction catalyst selection and optimization.
Caption: Decision tree for troubleshooting common Pudovik reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Pudovik Reaction Catalyzed by Tertiary Phosphines: Ingenta Connect [ingentaconnect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 7. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN [mdpi.com]
- 8. Catalytic enantioselective Pudovik reaction of aldehydes and aldimines with tethered bis(8-quinolinato) (TBOx) aluminum complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 13. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
Technical Support Center: Improving Stereoselectivity in Hydrophosphonylation Reactions
Welcome to the technical support center for stereoselective hydrophosphonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide detailed guidance for improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My hydrophosphonylation reaction shows low enantioselectivity (ee). What are the common causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge and can stem from several factors:
-
Suboptimal Catalyst: The choice of chiral catalyst is paramount. The catalyst's structure, including the chiral ligand and the metal center (if applicable), dictates the chiral environment of the reaction. Consider screening different classes of catalysts, such as those based on BINOL, Salen, or chiral phosphoric acids. The steric and electronic properties of the catalyst have a significant impact; for instance, bulky substituents on the catalyst can enhance stereoselectivity.[1]
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity. It is advisable to screen a range of solvents with varying properties (e.g., toluene, THF, CH2Cl2, acetonitrile).
-
Inappropriate Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may also decrease the reaction rate. A temperature optimization study is recommended to find the best balance.
-
Presence of Impurities: Water and other impurities can interfere with the catalyst's activity and selectivity, particularly for moisture-sensitive catalysts like lanthanide complexes.[1] Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere.
Q2: I am struggling with poor diastereoselectivity in my hydrophosphonylation reaction. What steps can I take to improve it?
A2: Poor diastereoselectivity can be addressed by:
-
Modifying the Chiral Auxiliary: If you are using a substrate with a chiral auxiliary, its nature and position can profoundly influence the diastereoselectivity. Experiment with different auxiliaries to find one that provides better facial discrimination.
-
Choice of Base: In reactions involving the deprotonation of the phosphite, the choice of base can be critical. For instance, in the hydrophosphylation of chiral N-phosphonyl imines, LiHMDS has been shown to be highly efficient in controlling diastereoselectivity.
-
Reaction Conditions: As with enantioselectivity, solvent and temperature can play a crucial role in diastereoselectivity. Systematic optimization of these parameters is recommended.
-
Substrate Modification: The steric bulk of the substituents on both the carbonyl/imine and the phosphite can influence diastereoselectivity. Increasing the steric hindrance of one of the reactants can lead to a more ordered transition state and improved selectivity.[2]
Q3: My reaction is proceeding very slowly or not at all. What are the potential reasons and solutions?
A3: Sluggish or stalled reactions can be due to:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent, or it may be inherently unstable under the reaction conditions.[3] Ensure high purity of all reagents and consider using a more robust catalyst.
-
Low Reactivity of Substrates: Bulky ketones or electronically deactivated aldehydes/imines can be less reactive.[4] In such cases, increasing the reaction temperature, using a more active catalyst, or increasing the catalyst loading might be necessary.
-
Insufficient Catalyst Loading: While lower catalyst loadings are desirable, they may not be sufficient for less reactive substrates. A systematic study of catalyst loading can help identify the optimal concentration.
Q4: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
A4: Common side reactions in hydrophosphonylation include:
-
Cannizzaro-type reactions: With aldehydes lacking an α-hydrogen, a disproportionation reaction can occur, especially under basic conditions. Using milder bases or reactions at lower temperatures can mitigate this.
-
Retro-hydrophosphonylation: The reverse reaction can occur, particularly at higher temperatures.[4] Running the reaction at the lowest effective temperature can minimize this.
-
Tautomerization of the phosphite: The equilibrium between the phosphonate and the more nucleophilic phosphite tautomer is crucial. The choice of catalyst and solvent can influence this equilibrium.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Catalyst/Ligand | 1. Screen a variety of chiral ligands from different families (e.g., BINOL, TADDOL, BOX, pybox).2. Modify the steric and electronic properties of the ligand (e.g., introduce bulky substituents at the 3,3'-positions of BINOL).3. For metal-catalyzed reactions, consider different metal precursors (e.g., lanthanide triflates, aluminum chlorides). |
| Incorrect Solvent Choice | 1. Conduct a solvent screen including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH2Cl2, acetonitrile), and polar protic (if compatible with the catalyst) solvents.2. Refer to literature for solvent effects on similar catalyst systems. |
| Reaction Temperature Too High | 1. Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).2. Monitor the reaction progress at lower temperatures to ensure an acceptable reaction rate. |
| Presence of Water or Other Impurities | 1. Use freshly distilled and dried solvents.2. Dry reagents under vacuum or by azeotropic distillation.3. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).4. The use of molecular sieves can sometimes be beneficial. |
| Inappropriate Additives | 1. Some reactions benefit from the addition of co-catalysts or additives (e.g., proton sources or bases).2. Screen different additives and their concentrations. |
Issue 2: Low Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Poor Facial Bias of Chiral Substrate/Auxiliary | 1. Modify the chiral auxiliary on the substrate to increase steric hindrance and direct the incoming nucleophile.2. If the substrate has a resident stereocenter, consider its influence on the transition state and how it interacts with the catalyst. |
| Suboptimal Base or Catalyst | 1. Screen different bases (e.g., organic bases like DBU, or inorganic bases like K2CO3) to find one that favors the desired diastereomer.2. The choice of catalyst can also influence diastereoselectivity; screen different chiral catalysts. |
| Unfavorable Reaction Conditions | 1. Optimize solvent and temperature, as these can affect the conformational flexibility of the substrate and the transition state.2. Lowering the temperature often improves diastereoselectivity. |
| Mismatched Catalyst-Substrate Pairing | 1. In some cases, the chirality of the catalyst and the substrate may be mismatched, leading to poor diastereoselectivity. Consider using the opposite enantiomer of the catalyst. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Solvent and Temperature on the Enantioselective Hydrophosphonylation of an Aldehyde with a Chiral Squaramide Catalyst
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 24 | 85 | 75 |
| 2 | THF | 25 | 24 | 90 | 80 |
| 3 | CH2Cl2 | 25 | 24 | 88 | 82 |
| 4 | CH3CN | 25 | 24 | 92 | 85 |
| 5 | CH3CN | 0 | 48 | 91 | 90 |
| 6 | CH3CN | -20 | 72 | 89 | 95 |
| 7 | CH3CN | -38 | 96 | 88 | >99 |
Data is representative and compiled from typical results in the literature for optimization studies.
Table 2: Influence of Catalyst Loading on Yield and ee
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 48 | 70 | 92 |
| 2 | 2 | 36 | 85 | 93 |
| 3 | 5 | 24 | 92 | 94 |
| 4 | 10 | 18 | 95 | 94 |
Data is representative and illustrates the general trend observed in catalyst loading optimization.
Experimental Protocols
Protocol 1: Asymmetric Hydrophosphonylation of an Aldehyde using a Chiral Lanthanide Catalyst
Materials:
-
Chiral ligand (e.g., (R)-BINOL)
-
Lanthanide precursor (e.g., La(O-iPr)3)
-
Aldehyde
-
Dialkyl phosphite
-
Anhydrous THF
-
NaHMDS or other suitable base
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (3 mol%) and anhydrous THF.
-
Cool the solution to 0 °C and add NaHMDS (a solution in THF, 6 mol%) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add La(O-iPr)3 (1 mol%) and stir for another 1-2 hours at room temperature to form the active catalyst.
-
-
Hydrophosphonylation Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Slowly add the dialkyl phosphite (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Enantioselective Kabachnik-Fields Reaction using a Chiral Phosphoric Acid Catalyst
Materials:
-
Chiral phosphoric acid (e.g., (R)-TRIP)
-
Aldehyde
-
Amine
-
Dialkyl phosphite
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried reaction tube, add the chiral phosphoric acid (5 mol%) and activated 4 Å molecular sieves.
-
Purge the tube with argon and add anhydrous toluene.
-
Add the amine (1.1 mmol) and stir for 10 minutes at room temperature.
-
Add the aldehyde (1.0 mmol) and stir for an additional 30 minutes to facilitate imine formation.
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Add the dialkyl phosphite (1.2 mmol) and continue stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired α-aminophosphonate.
Visualizations
Caption: General experimental workflow for a catalyzed asymmetric hydrophosphonylation reaction.
Caption: Decision-making flowchart for troubleshooting low stereoselectivity.
Caption: Simplified catalytic cycle for a Lewis acid-catalyzed hydrophosphonylation.
References
- 1. The Role of Water in Lanthanide-Catalyzed Carbon–Carbon Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric hydrophosphonylation of ynones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 11 Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-BuLi as a Highly Efficient Precatalyst for Hydrophosphonylation of Aldehydes and Unactivated Ketones [organic-chemistry.org]
Technical Support Center: Reactions of Diethyl α-Oxobenzylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl α-oxobenzylphosphonate and related α-keto phosphonates. The focus is on understanding and controlling the formation of rearrangement products in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving diethyl α-oxobenzylphosphonate?
A1: Diethyl α-oxobenzylphosphonate is primarily used in two main types of reactions:
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Pudovik Reaction: The addition of a P-H compound, such as diethyl phosphite, across the carbonyl group to form α-hydroxy bisphosphonates.
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Horner-Wadsworth-Emmons (HWE) Reaction: Although less common for this specific substrate as it lacks an α-proton for deprotonation, related phosphonates are widely used for olefination reactions. The core α-oxobenzylphosphonate structure is more relevant to addition reactions at the carbonyl group.
Q2: What is the primary rearrangement product observed in reactions with diethyl α-oxobenzylphosphonate?
A2: In base-catalyzed addition reactions, particularly the Pudovik reaction with dialkyl phosphites, a significant rearrangement can occur. This leads to the formation of a product with a >P(O)-O-CH-P(O)< skeleton instead of the expected α-hydroxy bisphosphonate adduct, which has a >P(O)-C(OH)-P(O)< skeleton.[1][2]
Q3: What factors influence the formation of this rearrangement product?
A3: The formation of the rearranged product is highly sensitive to the reaction conditions. The key factors are the nature and amount of the amine catalyst (like diethylamine), the solvent, and the reaction temperature.[1][2] A higher concentration of the amine catalyst generally favors the formation of the rearranged product.[2]
Q4: Is this rearrangement specific to diethyl α-oxobenzylphosphonate?
A4: While not exclusive to it, diethyl α-oxobenzylphosphonate shows a notable tendency to undergo this rearrangement.[2] The electronic and steric nature of the substituent attached to the carbonyl group plays a crucial role. For instance, α-oxophosphonates with an aromatic substituent like the benzyl group are more prone to rearrangement compared to those with a small alkyl group like a methyl group.[2]
Troubleshooting Guide
Problem 1: My Pudovik reaction with diethyl α-oxobenzylphosphonate is yielding a significant amount of an unexpected isomer, not the expected α-hydroxy bisphosphonate.
-
Cause: You are likely observing the formation of the rearranged >P(O)-O-CH-P(O)< product. This is a common issue, especially under certain basic conditions.
-
Solution:
-
Reduce Catalyst Concentration: The amount of amine catalyst is a critical factor. Studies have shown that reducing the concentration of diethylamine from 40% to 5% can dramatically shift the product distribution from the rearranged product to the desired Pudovik adduct.[2]
-
Control Temperature: Perform the reaction at lower temperatures (e.g., 0 °C) to disfavor the rearrangement pathway.[2]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Consider running the reaction in a non-polar solvent like diethyl ether.[2]
-
Problem 2: The reaction is very slow and does not go to completion.
-
Cause: The reaction conditions may be too mild, or the catalyst may not be sufficiently active.
-
Solution:
-
Catalyst Screening: While a high catalyst concentration can cause rearrangement, a very low concentration might be inefficient. Screen different amine catalysts or consider using a slightly higher concentration of a weaker base.
-
Increase Temperature with Caution: If lower temperatures result in a sluggish reaction, a moderate increase in temperature can be attempted. However, be aware that this may also increase the proportion of the rearrangement product.[3] Monitor the reaction closely by TLC or ³¹P NMR to find an optimal balance.
-
Problem 3: I am getting a complex mixture of products that is difficult to separate.
-
Cause: This could be a combination of the starting material, the desired adduct, the rearranged product, and other side products.
-
Solution:
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Optimize for Selectivity: Before scaling up, perform small-scale optimization experiments to find conditions that maximize the yield of a single product, as outlined in the solutions for Problem 1.
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Chromatography: Utilize column chromatography for separation. The polarity of the desired adduct and the rearranged product may be sufficiently different to allow for effective separation.
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NMR Analysis: Use ³¹P NMR spectroscopy to quantify the ratio of the different phosphorus-containing species in your mixture. This will help in assessing the effectiveness of your reaction condition adjustments.[2]
-
Data Presentation: Product Distribution in the Pudovik Reaction
The following tables summarize the product distribution in the reaction of α-oxophosphonates with P-H reagents under various conditions, illustrating the influence of substrate and reaction parameters on the formation of the normal Pudovik adduct versus the rearranged product.
Table 1: Reaction of Diethyl α-Oxoethylphosphonate with Diethyl Phosphite [3]
| Entry | Catalyst (Et₂NH) | Solvent | Temperature (°C) | Time (h) | Adduct (%) | Rearranged Product (%) |
| 1 | 5% | Toluene | 25 | 24 | 95 | 5 |
| 2 | 40% | Toluene | 25 | 5 | 88 | 12 |
| 3 | 40% | Toluene | 110 | 7 | 12 | 88 |
| 4 | 40% | None | 135 | 3 | 32 | 68 |
Table 2: Reaction of Diethyl α-Oxobenzylphosphonate with Diphenylphosphine Oxide [2]
| Entry | Catalyst (Et₂NH) | Solvent | Temperature (°C) | Time (h) | Adduct (%) | Rearranged Product (%) |
| 1 | 5% | Diethyl Ether | 0 | 8 | 94 | 6 |
| 2 | 40% | Diethyl Ether | 0 | 8 | 12 | 88 |
Experimental Protocols
General Procedure for the Pudovik Reaction of Diethyl α-Oxobenzylphosphonate with a Secondary Phosphine Oxide (Favoring Adduct Formation) [2]
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To a solution of diethyl α-oxobenzylphosphonate (1.0 mmol) in diethyl ether (5 mL) at 0 °C, add the secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.0 mmol).
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Add diethylamine (5 mol%, 0.05 mmol) to the stirred solution.
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Maintain the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
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Upon completion (typically after 8 hours), concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to isolate the desired α-hydroxy bisphosphonate adduct.
General Procedure for the Synthesis of the Rearranged Product [2]
-
To a solution of diethyl α-oxobenzylphosphonate (1.0 mmol) in diethyl ether (5 mL) at 0 °C, add the secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.0 mmol).
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Add diethylamine (40 mol%, 0.4 mmol) to the stirred solution.
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Maintain the reaction mixture at 0 °C for 8 hours.
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After the reaction is complete, evaporate the solvent under reduced pressure.
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The crude product, which should predominantly be the rearranged isomer, can be purified by crystallization or column chromatography.
Visualizations
Caption: Reaction pathways for diethyl α-oxobenzylphosphonate.
Caption: Troubleshooting workflow for rearrangement products.
References
Technical Support Center: Diethyl [hydroxy(phenyl)methyl]phosphonate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diethyl [hydroxy(phenyl)methyl]phosphonate. The content focuses on the critical role of temperature in the reaction, offering insights into optimizing reaction conditions and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and historically significant method for synthesizing this compound is the Pudovik reaction. This reaction involves the nucleophilic addition of diethyl phosphite to benzaldehyde, typically in the presence of a catalyst.
Q2: How does temperature affect the yield and purity of this compound?
A2: Temperature is a critical parameter in the synthesis of this compound. It directly influences the reaction rate, yield, and the formation of byproducts. Higher temperatures generally accelerate the reaction but can also lead to the decomposition of the product and the formation of unwanted side products. Conversely, lower temperatures can result in very slow or incomplete reactions.[1] Finding the optimal temperature is therefore essential for maximizing both yield and purity.
Q3: What are the typical temperature ranges used for this synthesis?
A3: The reaction can be conducted across a range of temperatures, depending on the specific catalyst and solvent system used. Some protocols report the reaction being carried out at room temperature, while others have employed elevated temperatures, such as 80°C.[2] For similar hydroxymethyl phosphonates, optimal temperatures as high as 125°C have been reported to achieve high yields. The ideal temperature should be determined empirically for each specific set of reaction conditions.
Q4: Can this reaction be performed without a catalyst?
A4: While the uncatalyzed reaction between diethyl phosphite and benzaldehyde can occur, it is generally very slow and requires elevated temperatures to proceed at a practical rate.[1] The use of a catalyst, typically a base, is highly recommended to achieve good yields under milder conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, NMR). |
| Reaction time is too short: The reaction may not have had sufficient time to go to completion at the given temperature. | Increase the reaction time and continue to monitor for product formation. | |
| Presence of Multiple Side Products | Reaction temperature is too high: Excessive heat can promote side reactions and decomposition of the desired product.[1] | Lower the reaction temperature. Consider performing a temperature optimization study to find the ideal balance between reaction rate and selectivity. |
| Incorrect catalyst or catalyst concentration: The choice and amount of catalyst can significantly impact the reaction pathway. | Ensure the correct catalyst is being used at the recommended concentration. Some catalysts are more effective at lower temperatures. | |
| Reaction is Difficult to Control (Exothermic) | Poor heat dissipation: The reaction can be exothermic, and inadequate stirring or a high concentration of reactants can lead to a rapid temperature increase. | Improve stirring efficiency. Consider adding the reagents dropwise to control the reaction rate and temperature. Use a cooling bath to manage the exotherm. |
| Inconsistent Results Between Batches | Inaccurate temperature monitoring: Fluctuations in the heating apparatus or inaccurate thermometer placement can lead to variability. | Ensure the thermometer is correctly placed to measure the internal reaction temperature. Calibrate the heating mantle or oil bath to ensure consistent temperature control. |
Data on Temperature Effects
While a comprehensive dataset is highly dependent on the specific catalyst and solvent system used, the following table summarizes the general effects of temperature on the Pudovik reaction for the formation of this compound.
| Temperature Range | Expected Reaction Rate | Potential for Side Products | General Recommendation |
| Room Temperature | Slow to Moderate | Low | A good starting point for optimization, especially with an efficient catalyst. May require longer reaction times. |
| Moderate (50-80°C) | Moderate to Fast | Moderate | Often a good compromise between reaction speed and selectivity. A reaction at 80°C has been reported to yield the desired product.[2] |
| High ( > 100°C) | Very Fast | High | Can lead to decomposition and the formation of various byproducts.[1] Requires careful control and is generally used when lower temperatures are ineffective. |
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound at room temperature, based on literature procedures.[3] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials:
-
Diethyl phosphite
-
Benzaldehyde
-
Magnesium oxide (catalyst)
-
Dichloromethane (solvent)
-
Calcium chloride (drying agent)
-
n-Hexane (for crystallization)
Procedure:
-
To a stirred mixture of diethyl phosphite (0.02 mol) and benzaldehyde (0.02 mol), add magnesium oxide (2 g).
-
Continue stirring the mixture at room temperature for 2 hours.
-
After 2 hours, wash the reaction mixture with dichloromethane (50 ml).
-
Dry the organic layer with calcium chloride.
-
Evaporate the solvent to obtain the crude product.
-
Crystallize the crude product from n-hexane to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Effect of temperature on reaction parameters in this compound formation.
References
- 1. This compound|CA 1663-55-4 [benchchem.com]
- 2. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dietal [hydroxy(phenyl)methyl]phosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude diethyl [hydroxy(phenyl)methyl]phosphonate. The following sections detail common impurities, purification protocols, and solutions to potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Pudovik reaction?
A1: Crude this compound, synthesized from diethyl phosphite and benzaldehyde, typically contains several impurities:
-
Unreacted Starting Materials: Residual diethyl phosphite and benzaldehyde are common.
-
Catalyst Residue: If a basic catalyst such as triethylamine or magnesium oxide is used, it may remain in the crude product.
-
Byproducts: Side reactions can lead to the formation of impurities. One notable byproduct is a bisphosphonic derivative, formed from the reaction of diethyl phosphite with the desired product.[1] Under certain basic conditions, a rearrangement can occur, leading to the formation of a phosphate byproduct.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a simple wash with a suitable solvent can significantly improve purity before employing these techniques.[2]
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will allow you to visualize the separation of the desired product from impurities. The product, being more polar than the starting materials, will have a lower Retention Factor (Rf) value.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The melting point of the product is lower than the temperature of the solution, often due to a high concentration of impurities.[3] The cooling rate may be too fast, leading to supersaturation and liquid-liquid phase separation. | - Add a small amount of additional solvent to the oiled-out mixture and gently warm until the oil dissolves. Allow the solution to cool more slowly. - Try a different solvent system. A mixture of solvents, such as diethyl ether and hexanes, can sometimes promote crystallization.[4] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. - Add a seed crystal of pure product if available.[3] |
| No crystals form upon cooling. | The solution is not saturated, meaning too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product and then attempt to cool and crystallize again.[3] - Place the solution in a colder environment (e.g., an ice bath or refrigerator) to decrease the solubility of the product. |
| Low recovery of pure product. | The product has significant solubility in the recrystallization solvent even at low temperatures. Too much solvent was used, leading to product loss in the mother liquor.[3] | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for a longer period or at a lower temperature to maximize crystal precipitation. - If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (overlapping spots on TLC). | The chosen eluent system has either too high or too low polarity.[5] The column may be overloaded with the crude product. | - Optimize the eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation between the product and impurity spots (a ΔRf of at least 0.2 is ideal). - Use a less polar solvent system initially to elute non-polar impurities, then gradually increase the polarity to elute the desired product (gradient elution).[6] - Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight for difficult separations). |
| Product is eluting too quickly with non-polar impurities. | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture). |
| Product is not eluting from the column. | The eluent is not polar enough to displace the polar product from the silica gel. | - Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the ethyl acetate content). |
| Streaking or tailing of spots on TLC. | The sample may be too concentrated, or there might be acidic or basic impurities interacting strongly with the silica gel. | - Dilute the sample before loading it onto the TLC plate. - Add a small amount of a modifier to the eluent. For example, a drop of acetic acid can help with acidic compounds, while a drop of triethylamine can help with basic compounds. |
Experimental Protocols
Recrystallization from n-Hexane
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot n-hexane.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexanes:ethyl acetate). Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If separation is not optimal, gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to elute the more polar product.[6]
-
Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Purification Method | Solvent/Eluent System | Typical Purity | Typical Yield | Reference |
| Recrystallization | n-Hexane | >98% | 70-85% | [2] |
| Recrystallization | Acetone/n-Pentane | High | Good (78-99%) | |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | >99% | 80-95% | |
| Column Chromatography | Diethyl Ether/Hexanes (1:1) followed by 100% Ethyl Acetate | High | 90% | [7] |
Note: Yields are highly dependent on the initial purity of the crude product.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Preventing hydrolysis of phosphonate esters during workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of phosphonate ester hydrolysis during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is phosphonate ester hydrolysis and why is it a concern during workup?
A1: Phosphonate ester hydrolysis is the cleavage of the ester's P-O-C bond, converting the ester back into a phosphonic acid or a monoester.[1][2] This is a significant concern during workup because the introduction of aqueous acidic or basic solutions, often used for washing and extraction, can inadvertently trigger this decomposition.[3] Hydrolysis alters the chemical structure of the target molecule, leading to reduced yield, purification challenges, and potentially misleading biological assay results. The direct phosphorus-carbon (P-C) bond is significantly more resistant to cleavage than the ester linkage.[4]
Q2: Under what conditions are phosphonate esters most susceptible to hydrolysis?
A2: Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[1][5] The rate of hydrolysis is influenced by several factors including pH, temperature, steric hindrance around the phosphorus center, and the nature of the ester group.[3][6] Harsh conditions, such as refluxing in concentrated mineral acids (e.g., HCl, HBr) or using strong bases (e.g., NaOH), are often used for intentional hydrolysis and should be avoided during a workup designed to isolate the intact ester.[3][7]
Q3: How does pH specifically affect the stability of phosphonate esters?
A3: The pH of the aqueous medium is a critical factor. Both strongly acidic and strongly alkaline conditions catalyze hydrolysis.[3] Nucleophilic attack on the phosphorus atom is a common mechanism for hydrolysis.[3] While many phosphonate esters exhibit reasonable stability at or near neutral pH (pH 7), their half-life can decrease significantly in highly acidic or basic environments.[8] For sensitive substrates, even mild bases like sodium bicarbonate or weak acids can cause unwanted hydrolysis if contact time is prolonged.
Q4: Are there alternatives to standard aqueous workups to prevent hydrolysis?
A4: Yes. If a phosphonate ester is known to be highly sensitive, non-aqueous workup procedures are preferable. This can involve direct filtration of the reaction mixture through a plug of an appropriate solid-phase scavenger resin or neutral drying agent (like Na₂SO₄) followed by solvent evaporation. Purification can then be attempted directly via chromatography on a less acidic stationary phase like neutral alumina or by crystallization.
Q5: How can I remove acidic or basic impurities without triggering hydrolysis?
A5: To remove acidic impurities, a carefully controlled wash with a cold, dilute basic solution like saturated sodium bicarbonate (NaHCO₃) is often used. Conversely, to remove basic impurities, a wash with cold, dilute weak acid such as 1% citric acid can be employed. Key strategies to minimize hydrolysis include:
-
Performing washes at low temperatures (0-5 °C).
-
Minimizing the contact time between the organic and aqueous layers.
-
Promptly separating the layers and drying the organic phase.
-
Using an acid scavenger, such as propylene oxide, during the purification step in some cases.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced Yield & Presence of Phosphonic Acid by-product after Workup | Acid- or Base-Catalyzed Hydrolysis: The aqueous wash solution (e.g., HCl, NaOH) was too concentrated or the exposure time was too long. | - Use milder reagents for washing (e.g., saturated NaHCO₃ instead of NaOH; dilute citric acid instead of HCl).- Perform the wash at a lower temperature (0-5 °C) to slow the hydrolysis rate.- If the compound is highly sensitive, switch to a non-aqueous workup. |
| Product Decomposition on Silica Gel Column Chromatography | Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive phosphonate esters on the column. | - Neutralize the silica gel before use by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent).- Use an alternative, less acidic stationary phase such as neutral alumina.- Consider purification by crystallization or precipitation if possible.[9] |
| Inconsistent Results or Gradual Decomposition Upon Storage | Residual Acid/Base: Trace amounts of acidic or basic impurities from the workup may remain, catalyzing slow hydrolysis over time. | - Ensure thorough washing with a neutral brine solution to remove residual reagents.- Use a robust drying agent (e.g., MgSO₄ or Na₂SO₄) to remove all water.- For long-term storage, consider storing the compound as a solution in a dry, aprotic solvent under an inert atmosphere. |
Key Experimental Workflows and Mechanisms
Hydrolysis Mechanisms
Phosphonate ester hydrolysis can proceed through different pathways depending on the conditions. Under basic conditions, nucleophilic attack at the electrophilic phosphorus center is common. Under acidic conditions, the mechanism can involve protonation of the phosphoryl oxygen followed by nucleophilic attack, or in some cases, cleavage of the carbon-oxygen bond, particularly with ester groups that can form stable carbocations (e.g., tert-butyl).[3][7]
Caption: Fig. 1: Simplified pathways for base- and acid-catalyzed phosphonate ester hydrolysis.
Workup Decision Workflow
Choosing the correct workup procedure is critical to preserving the integrity of the phosphonate ester. The following workflow provides a decision-making framework based on the substrate's known or suspected stability.
Caption: Fig. 2: Decision workflow for selecting a workup procedure.
Recommended Experimental Protocols
Protocol 1: Mild Aqueous Workup for Acid-Sensitive Phosphonate Esters
This protocol is designed to neutralize and remove acidic reagents while minimizing the risk of base-catalyzed hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions, shaking gently after each addition until gas evolution ceases.
-
Washing: Wash the organic layer sequentially with:
-
Cold saturated aqueous NaHCO₃ (1x)
-
Cold deionized water (1x)
-
Cold saturated aqueous NaCl (brine) (1x)
-
Note: Perform each wash quickly to reduce contact time.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure at a temperature below 40 °C.
-
Purification: Proceed with purification, preferably using neutral chromatography or crystallization.
Protocol 2: Non-Hydrolytic Workup Using Silylating Agents (for subsequent purification)
In cases where even mild aqueous conditions are detrimental, a non-hydrolytic approach can be taken. The use of silyl halides like bromotrimethylsilane (TMSBr) is typically for the complete dealkylation of phosphonate esters to phosphonic acids.[3][9] Therefore, these reagents must be avoided. Instead, a protective approach might be considered for other functional groups in the molecule if they interfere with a non-aqueous workup, but this is an advanced technique and not a standard workup. A more direct non-aqueous workup is generally preferred.
Protocol 3: Purification via Neutral Chromatography
-
Slurry Preparation: Prepare a slurry of neutral alumina or deactivated silica gel in the chosen eluent system.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude phosphonate ester in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system (e.g., a hexane/ethyl acetate gradient).
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Diethyl [hydroxy(phenyl)methyl]phosphonate and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectrum of diethyl [hydroxy(phenyl)methyl]phosphonate with several of its structural analogs. The data presented is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of α-hydroxy phosphonates, a class of compounds with significant biological and therapeutic potential.[1][2] The information herein is supported by experimental data and includes a detailed protocol for spectral acquisition.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and a selection of its derivatives. All spectra were recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[3] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).
| Compound Name | Phenyl Protons (Ar-H) [ppm] (multiplicity, J [Hz]) | Methine Proton (CH-OH) [ppm] (multiplicity, J [Hz]) | Hydroxyl Proton (-OH) [ppm] (multiplicity) | Methylene Protons (-OCH₂CH₃) [ppm] (multiplicity, J [Hz]) | Methyl Protons (-OCH₂CH₃) [ppm] (multiplicity, J [Hz]) | Other Protons [ppm] (multiplicity, J [Hz]) |
| This compound | 7.49-7.28 (m)[1][3] | 5.03-5.00 (d, J=10.8)[1][3] | 3.61 (s)[1][3] | 4.08-3.94 (m)[1][3] | 1.28-1.19 (two t, J=7.1)[1][3] | - |
| Diethyl [hydroxy(2-chlorophenyl)methyl]phosphonate | 7.76-7.22 (m)[3] | 5.57-5.54 (d, J=11.6)[3] | 3.55 (s)[3] | 4.20-3.92 (m)[3] | 1.32-1.18 (two t, J=7.1, 7.0)[3] | - |
| Diethyl [hydroxy(4-methylphenyl)methyl]phosphonate | 7.37-7.15 (two d, J=8.1)[3] | Not specified | Not specified | Not specified | Not specified | 2.37 (s, 3H, Ar-CH₃)[3] |
| Diethyl [hydroxy(1-naphthyl)methyl]phosphonate | 8.09-7.46 (m)[3] | 5.88-5.85 (d, J=11.5)[3] | Not specified | 4.08-3.73 (m)[3] | 1.22-1.03 (two t, J=7.1)[3] | - |
| Diethyl [hydroxy(2-methylphenyl)methyl]phosphonate | 7.65-7.13 (m)[3] | 5.27-5.24 (d, J=10.9)[3] | 3.65 (s)[3] | 4.09-3.87 (m)[3] | 1.28-1.17 (two t, J=7.1, 7.0)[3] | 2.37 (s, 3H, Ar-CH₃)[3] |
Experimental Protocol: ¹H NMR Spectroscopy
This section details the methodology for acquiring the ¹H NMR spectrum of α-hydroxy phosphonates.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid α-hydroxy phosphonate compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
The CDCl₃ should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation:
-
A 400 MHz NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Ensure the spectrometer is properly tuned and shimmed before data acquisition to achieve a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to encompass all expected proton signals.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for adequate T1 relaxation.
-
Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), during the experiment.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling networks within the molecule.
Structural Elucidation and Spectral Correlation
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H NMR signals.
Caption: Structure-Spectrum Correlation Diagram.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound and its analogs, which is crucial for the unambiguous identification and characterization of these important molecules in various research and development settings.
References
A Comparative Guide to Diethyl [hydroxy(phenyl)methyl]phosphonate Derivatives: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diethyl [hydroxy(phenyl)methyl]phosphonate derivatives, a prominent class of α-hydroxyphosphonates. These compounds are of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document summarizes their performance, compares them with relevant alternatives, and provides detailed experimental data and protocols to support further research and development.
Synthesis and Chemical Characterization
The most common and atom-economical method for synthesizing α-hydroxyphosphonates, including this compound derivatives, is the Pudovik reaction.[1][2][4] This reaction involves the nucleophilic addition of a dialkyl phosphite, such as diethyl phosphite, to the carbonyl carbon of an aldehyde or ketone.[2][4] The synthesis is typically carried out in the presence of a base catalyst, although acid-catalyzed variations exist.[2]
Caption: General workflow for the synthesis of this compound derivatives via the Pudovik reaction.
Comparative Biological Activity
This compound derivatives have demonstrated a wide array of biological activities. Their efficacy is often attributed to their ability to act as enzyme inhibitors, mimicking phosphate-containing substrates.[4]
Several studies have highlighted the cytotoxic effects of these derivatives against various cancer cell lines. The introduction of different substituents on the phenyl ring can significantly influence their anticancer potency. For instance, derivatives with a trifluoromethyl group have shown enhanced activity.[1]
Table 1: Comparative Anticancer Activity (IC50 µM) of α-Hydroxyphosphonate and α-Aminophosphonate Derivatives
| Compound/Derivative | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| α-Aminophosphonate 8 (R1: Me, R2: p-SCCl3Ph, R3: Cy) | 14.56 ± 2.53 | - | - | - | [5][6] |
| α-Aminophosphonate 8 (R1: Bn, R2: Ph, R3: Cy) | 16.14 ± 1.14 | - | - | - | [5][6] |
| Unnamed Aminophosphonate | - | 2.34 ± 0.27 | 9.71 ± 0.47 | 16.43 ± 0.62 | [5][6] |
| 5-Fluorouracil (Standard) | >100 | - | - | - | [5] |
| Cisplatin (Standard) | - | - | >25 | >25 | [6] |
Note: Data for directly comparable this compound derivatives with varied substitutions in a single study is limited in the provided search results. The table includes data on related aminophosphonates to provide a broader context of phosphonate derivatives' anticancer activity.
Derivatives of this compound have also been investigated for their antibacterial and antifungal properties.[1][7][8] The antimicrobial efficacy can be modulated by the nature of substituents on the aromatic ring. For example, dialkyl [(hydroxy)(4-nitrophenyl)methyl]phosphonates have shown activity against Gram-positive bacteria and Candida albicans.[7]
Table 2: Antimicrobial Activity of Selected Phosphonate Derivatives
| Compound/Derivative | Target Organism | Activity (MIC µg/mL) | Reference |
| Coumarylthiazole-quinoline aminophosphonates (9e, 9g, 9h, 9i) | Gram-positive bacteria | 0.25 - 128 | [9] |
| Coumarylthiazole-quinoline aminophosphonates (9f, 9g, 9h, 10k, 10l) | Gram-negative bacteria | 0.25 - 128 | [9] |
| Coumarylthiazole-quinoline aminophosphonates (9b, 9c, 9f, 9g, 9h, 10k, 10l) | Fungi | 0.25 - 32 | [9] |
The biological effects of α-hydroxyphosphonates are often linked to their ability to inhibit various enzymes.[1] They have been identified as inhibitors of HIV protease, viral cysteine proteases, and acetylcholinesterase (AChE), among others.[1][10]
Table 3: Enzyme Inhibitory Activity (Ki nM) of α-Hydroxyphosphonate Derivatives
| Compound/Derivative | Target Enzyme | Ki (nM) | Reference |
| Hybrid Compound 4c | hCA I | 25.084 ± 4.73 | [10] |
| Hybrid Compound 4c | hCA II | 32.325 ± 1.67 | [10] |
| Hybrid Compound 5b | AChE | 1.699 ± 0.25 | [10] |
Signaling Pathways and Mechanism of Action
While the precise signaling pathways are compound and cell-type specific, a plausible mechanism for the anticancer activity of these derivatives involves the inhibition of key enzymes in cell signaling cascades, leading to apoptosis or cell cycle arrest. The phosphonate group can act as a phosphate mimic, interfering with phosphate-processing enzymes.[4]
Caption: Hypothetical signaling pathway illustrating the inhibitory action of α-hydroxyphosphonate derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on common practices reported in the literature.
This protocol is based on the Pudovik reaction.
-
Reactant Preparation : In a round-bottom flask, dissolve the desired substituted benzaldehyde (1 equivalent) in a suitable solvent, such as dichloromethane, or prepare for a solvent-free reaction.
-
Addition of Reagents : Add diethyl phosphite (1-4 equivalents) and a catalytic amount of a base, such as triethylamine (1-4 equivalents), to the stirred solution at room temperature (approximately 26°C).[1] For solvent-free conditions using a solid catalyst like magnesium oxide, add the catalyst to a stirred mixture of the aldehyde and diethyl phosphite.[11]
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up : Upon completion, if a solvent was used, wash the reaction mixture with an appropriate aqueous solution to remove the catalyst and unreacted starting materials. If dichloromethane was the solvent, the mixture can be washed and then dried over anhydrous CaCl₂.[11]
-
Isolation and Purification : Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system, such as n-hexane, to yield the pure this compound derivative.[11]
-
Characterization : Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
This protocol outlines a common method for assessing the anticancer activity of the synthesized compounds.
-
Cell Culture : Culture the selected cancer cell lines (e.g., A549, HCT116, HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Prepare a series of dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound|CA 1663-55-4 [benchchem.com]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of α-Hydroxyphosphonates
The synthesis of α-hydroxyphosphonates, valuable compounds in medicinal chemistry and materials science, is most commonly achieved through the Pudovik or Abramov reactions.[1] The choice of catalyst is paramount for achieving high yields, selectivity, and mild reaction conditions. This guide provides a comparative overview of various catalytic systems, including metal-based catalysts, organocatalysts, and green alternatives, supported by experimental data and protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The efficacy of different catalysts for the synthesis of α-hydroxyphosphonates varies significantly depending on the substrates and reaction conditions. Below is a summary of the performance of representative catalysts.
Table 1: Comparison of Metal-Based Catalysts
| Catalyst | Aldehyde/Ketone | Phosphite | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ | Aromatic Aldehydes | Dialkyl Phosphite | Excellent | N/A | Room temp, 5 min | [2] |
| Chiral Tethered Bis(8-quinolinato) (TBOx) Aluminum(III) | Aromatic & Aliphatic Aldehydes | Dialkyl Phosphite | High | High | Low catalyst loading | [2][3] |
| n-BuLi | Aldehydes & Unactivated Ketones | Dialkyl Phosphite | High | N/A | 0.1 mol%, 5 min | [2] |
| Eco-MgZnOx | Aromatic & Aliphatic Aldehydes | Diethyl Phosphite | High (up to 99%) | N/A | 50-70 °C, 3h, solvent-free | [4] |
| Ru complex | α-Ketophosphonates | N/A (transfer hydrogenation) | Good to Excellent | Excellent | Mild conditions | [2] |
| Aluminum-Salalen complexes | Aldehydes | Dialkyl Phosphite | Good | Good | N/A | [5] |
Table 2: Comparison of Organocatalysts
| Catalyst | Aldehyde/Ketone | Phosphite | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| L-prolinamide | Ketones | Diethyl formylphosphonate hydrate | Good | >99% | N/A | [6] |
| Piperazine | Aromatic Aldehydes | Diethyl Phosphite | High (up to 96%) | N/A | Grinding, room temp, minutes | [7] |
| P(NMe₂)₃ | Methyl methacrylate, Acrylamide | Diethyl Phosphite | Better than PBu₃ | N/A | Room temp | [8][9] |
| PBu₃ | Methyl acrylate, Acrylonitrile | Diethyl Phosphite | Better than P(NMe₂)₃ | N/A | Room temp | [8][9] |
| Pyridine 2,6-dicarboxylic acid | Aldehydes & Ketones | Trimethylphosphite | Good | N/A | Water, cost-effective | [2] |
| Amberlyst-15 | Aldehydes | Trimethylphosphite | Excellent | N/A | Water, mild conditions | [2] |
| Chiral Phosphoric Acid | Aldimines | Dialkyl Phosphite | 30-65% | 8.4-61.9% | Xylene, room temp | [10] |
Reaction Pathways and Experimental Workflow
The synthesis of α-hydroxyphosphonates can proceed through different mechanisms depending on the catalyst and reactants. A generalized workflow for catalyst screening and reaction optimization is depicted below.
Caption: A general workflow for screening and optimizing catalysts for α-hydroxyphosphonate synthesis.
A common catalytic cycle, particularly for base-catalyzed reactions like the Pudovik reaction, involves the activation of the phosphite.
Caption: A simplified mechanism for the base-catalyzed Pudovik reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for different types of catalysts.
Protocol 1: Organocatalytic Synthesis using Piperazine (Grinding Method)
This solvent-free method offers a green and rapid synthesis of α-hydroxyphosphonates.[7]
-
Materials: Aromatic aldehyde (1 mmol), diethyl phosphite (1 mmol), piperazine (0.1 mmol).
-
Procedure:
-
In a mortar, combine the aromatic aldehyde, diethyl phosphite, and piperazine.
-
Grind the mixture at room temperature for the time specified for the particular substrate (typically a few minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be purified by recrystallization.
-
Protocol 2: Metal-Based Catalysis using Eco-MgZnOx under Solvent-Free Conditions
This protocol utilizes a biosourced heterogeneous catalyst for an environmentally friendly synthesis.[4]
-
Materials: Aldehyde (0.92 mmol), diethyl phosphite (0.92 mmol), Eco-MgZnOx catalyst (specified mol% of Mg, Ca, Zn).
-
Procedure:
-
Combine the aldehyde, diethyl phosphite, and Eco-MgZnOx catalyst in a reaction vessel.
-
Heat the mixture to 50 °C (or 70 °C for aliphatic and heteroaromatic aldehydes) and stir for 3 hours.[4]
-
Monitor the conversion by ³¹P NMR of the crude reaction mixture.
-
The product can be isolated after a simple work-up, and the catalyst can be recovered and reused.[4]
-
Protocol 3: Asymmetric Organocatalysis with L-prolinamide
This method is effective for the highly enantioselective synthesis of secondary α-hydroxyphosphonates.[6]
-
Materials: Ketone (as solvent and reactant), diethyl formylphosphonate hydrate, L-prolinamide catalyst.
-
Procedure:
-
Dissolve diethyl formylphosphonate hydrate and the L-prolinamide catalyst in the ketone.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.
-
After the reaction is complete, remove the excess ketone under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the enantioenriched α-hydroxyphosphonate.
-
Conclusion
The synthesis of α-hydroxyphosphonates can be achieved through a variety of catalytic methods, each with its own advantages and limitations. For researchers focused on "green chemistry," solvent-free methods using catalysts like piperazine or biosourced metal oxides such as Eco-MgZnOx are attractive options.[4][7] When high enantioselectivity is the primary goal, chiral organocatalysts like L-prolinamide or chiral metal complexes have demonstrated excellent results.[3][6] For rapid and high-yielding synthesis with a broad substrate scope, organometallic catalysts like n-BuLi or lanthanide complexes are highly effective.[2] The choice of catalyst should be guided by the specific requirements of the target molecule, including the desired stereochemistry, and considerations for environmental impact and cost-effectiveness.
References
- 1. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Hydroxy phosphonate synthesis by nucleophilic addition [organic-chemistry.org]
- 3. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 4. Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Elucidating the Crystal Structure of Small Molecules: Aspirin as a Case Study
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of X-ray crystallography and alternative techniques for the structural elucidation of small molecules, using the well-known analgesic, aspirin (acetylsalicylic acid, C₉H₈O₄), as a representative example in the absence of publicly available crystallographic data for C₁₁H₁₁O₄P.
This document outlines the experimental data derived from X-ray crystallography and offers a comparison with other structural determination methods. Detailed experimental protocols are provided, alongside visualizations to clarify complex workflows and relationships, adhering to best practices for data presentation and clarity.
Quantitative Structural Data Comparison
The primary method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (XRD). The quality of the resulting structure is assessed by several parameters, including resolution and the R-factor. Lower values for both generally indicate a higher quality model.
Below is a table summarizing the crystallographic data for aspirin (form II), obtained from the Crystallography Open Database (COD) entry 1515581.[1][2]
| Parameter | Value |
| Chemical Formula | C₉H₈O₄ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | |
| a | 12.1016(4) Å |
| b | 6.4721(2) Å |
| c | 11.3344(4) Å |
| α | 90.00° |
| β | 111.593(1)° |
| γ | 90.00° |
| Cell Volume | 825.44(5) ų |
| Temperature | 123(2) K |
| Radiation Wavelength | 0.71073 Å (MoKα) |
| R-factor (all reflections) | 0.0522 |
| Weighted R-factor | 0.0946 |
| Goodness-of-fit | 1.231 |
Comparison with Alternative Methodologies
While X-ray crystallography is the gold standard, other techniques offer advantages in specific scenarios.
| Technique | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal. | High resolution and accuracy, provides unambiguous 3D structure. | Requires well-ordered single crystals of sufficient size. |
| Micro-Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals. | Can be used on much smaller crystals than SC-XRD. | Can be more sensitive to sample damage from the electron beam. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radio waves by atomic nuclei in a magnetic field. | Provides information about the connectivity and dynamics of atoms in solution. | Does not directly provide a 3D crystal structure; structure determination can be complex. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Useful for phase identification and analysis of materials that do not form large single crystals. | Overlapping reflections can make structure solution difficult. |
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.
-
Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to improve its accuracy. The final model provides the precise positions of all atoms in the crystal lattice.
Micro-Electron Diffraction (MicroED)
-
Sample Preparation: A small amount of the crystalline sample is applied to an electron microscopy grid.
-
Data Collection: The grid is placed in a transmission electron microscope (TEM). The electron beam is diffracted by the nanocrystals, and a series of diffraction patterns are collected as the sample is tilted.
-
Data Processing and Structure Determination: The collected electron diffraction data is processed similarly to X-ray diffraction data to solve and refine the crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are performed to establish through-bond and through-space correlations between atoms.
-
Structure Elucidation: The NMR spectra are analyzed to determine the chemical connectivity and stereochemistry of the molecule in solution.
Visualizing the Workflow
The following diagram illustrates a typical workflow for small molecule structure determination.
Caption: Workflow for Small Molecule Structure Determination.
This guide highlights the central role of X-ray crystallography in determining the precise three-dimensional structure of small molecules, while also acknowledging the utility of alternative methods. The provided data for aspirin serves as a practical example for understanding the outputs of a crystallographic study. For researchers engaged in drug discovery and development, a thorough understanding of these techniques is essential for advancing their work.
References
Analysis of α-hydroxyphosphonates vs α-aminophosphonates
An Objective Comparison of α-Hydroxyphosphonates and α-Aminophosphonates for Researchers
Introduction
α-Hydroxyphosphonates and α-aminophosphonates are two prominent classes of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. They are structural analogues of α-hydroxy- and α-amino carboxylic acids, respectively, where a carboxyl group is replaced by a phosphonic acid moiety.[1][2] This substitution imparts unique physicochemical properties, such as increased stability against hydrolysis and the ability to mimic the transition state of enzymatic reactions.[2][3] Consequently, both compound classes are explored for a wide range of biological activities, acting as inhibitors for various enzymes.[1][4][5] This guide provides a detailed comparison of their synthesis, biological activities, and mechanisms of action, supported by experimental data for researchers and drug development professionals.
Synthesis Pathways
The primary synthetic routes for these compounds are well-established, atom-economical, multi-component reactions.
-
α-Hydroxyphosphonates are most commonly synthesized via the Pudovik Reaction (or Abramov Reaction). This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl carbon of an aldehyde or ketone, typically catalyzed by a base.[5][6] Green chemistry approaches have been developed that utilize microwave irradiation or solvent-free conditions.[7][8]
-
α-Aminophosphonates are predominantly prepared through the Kabachnik-Fields Reaction . This is a one-pot condensation of an aldehyde or ketone, an amine (primary or secondary), and a dialkyl phosphite.[1][9] An alternative route is the aza-Pudovik Reaction , which is the addition of a dialkyl phosphite to a pre-formed imine.[7][9]
Notably, α-hydroxyphosphonates can serve as versatile intermediates for the synthesis of α-aminophosphonates. This is achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a primary or secondary amine.[4][10][11]
Comparative Biological Activities
Both compound classes exhibit a broad spectrum of biological activities, primarily stemming from their ability to act as enzyme inhibitors.[1][4]
Enzyme Inhibition
Due to their structural analogy to transition states or natural substrates, these phosphonates can inhibit a variety of enzymes.
-
α-Aminophosphonates are recognized as potent inhibitors of several enzyme families, including proteases (like serine proteases), and protein tyrosine phosphatases (PTPs), which are critical in signal transduction pathways.[1][12] Their structural similarity to amino acids allows them to act as antagonists in amino acid metabolism.[2]
-
α-Hydroxyphosphonates also show significant enzyme inhibitory properties, targeting enzymes such as carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), farnesyl protein transferase, and HIV protease.[5][13][14]
Anticancer Activity
Numerous derivatives from both classes have been evaluated for their cytotoxic effects against various cancer cell lines.
-
α-Aminophosphonates have demonstrated promising antitumor activity against lung, breast, prostate, and uterine sarcoma cell lines.[1][15][16] Some derivatives have shown the ability to induce apoptosis and arrest the cell cycle in cancer cells.[15] Certain compounds exhibited potent inhibitory activity against breast carcinoma cells (MCF-7).[17]
-
α-Hydroxyphosphonates also possess encouraging cytotoxic activity against myeloma, melanoma, colon, and lung cancer cell lines.[14] Studies have identified specific derivatives with significant effects, such as those containing a trifluoromethyl group.[14]
Antimicrobial Activity
Both classes have been investigated as potential antimicrobial agents.
-
α-Aminophosphonates have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans.[18][19][20] The well-known aminophosphonate, Alafosfalin, is active against pathogenic E. coli and S. aureus.[18][21]
-
α-Hydroxyphosphonates and their derivatives also express antibacterial and antifungal effects.[4][6] Specific derivatives have exhibited promising activity against a range of bacteria and fungi, sometimes exceeding that of their parent aldehydes.[22][23]
Data Presentation: Comparative Biological Performance
| Compound Class | Target / Model | Key Experimental Data | Reference |
| α-Aminophosphonate | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ = 6.64 µM | [12] |
| α-Aminophosphonate | NCI-H460 (Lung Cancer Cell Line) | More potent than 5-Fluorouracil (5-FU) | [3][15] |
| α-Aminophosphonate | MCF-7 (Breast Cancer Cell Line) | Inhibition of 94.32% | [17] |
| α-Aminophosphonate | Various Bacteria & Fungi | MIC values ranging from 0.25 to 128 µg/mL | [24] |
| α-Hydroxyphosphonate | Human Carbonic Anhydrase I (hCA I) | Kᵢ values in the range of 25.08–69.85 nM | [13] |
| α-Hydroxyphosphonate | Human Carbonic Anhydrase II (hCA II) | Kᵢ values in the range of 32.32–82.76 nM | [13] |
| α-Hydroxyphosphonate | Acetylcholinesterase (AChE) | Kᵢ values in the range of 1.69–3.50 nM | [13] |
| α-Hydroxyphosphonate | U266, A2058, HT-29, EBC-1 Cell Lines | Significant cytotoxic activity observed | [14] |
Experimental Protocols
General Protocol for the Synthesis of α-Hydroxyphosphonates (Pudovik Reaction)
This protocol is a generalized representation based on common laboratory practices.[6][14]
-
Reactant Preparation : In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., THF, acetone) or under solvent-free conditions.
-
Addition of Phosphite : Add dialkyl phosphite (1 to 1.2 equivalents) to the mixture.
-
Catalyst Introduction : Introduce a catalytic amount of a base (e.g., triethylamine, DBU) to the reaction mixture.
-
Reaction : Stir the mixture at room temperature or under gentle heating (e.g., 50-60°C) for a period ranging from a few minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H, ¹³C, ³¹P NMR, and mass spectrometry.
General Protocol for the Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
This protocol is a generalized representation.[1][18][19]
-
Reactant Mixing : To a reaction vessel, add the carbonyl compound (1 equivalent), the amine (1 equivalent), and the dialkyl phosphite (1 equivalent).
-
Catalysis and Solvent : The reaction can be performed neat (solvent-free) or in a solvent like toluene or ethanol. A catalyst, such as SnCl₂, TiO₂, or an acid, may be added, although catalyst-free methods, often assisted by microwave irradiation, are common.[7][24]
-
Reaction : The mixture is stirred at room temperature or heated (reflux or microwave irradiation at ~100°C) for the required time (typically 1-24 hours). Progress is monitored by TLC.
-
Work-up and Purification : After completion, the solvent is evaporated. The residue is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization : The final product's structure is confirmed by spectroscopic analysis (NMR, IR, MS).
Protocol for In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[15]
-
Cell Seeding : Seed human cancer cells (e.g., NCI-H460, A549, HepG2) in a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (α-hydroxyphosphonates or α-aminophosphonates) dissolved in DMSO and diluted with culture medium. Include a negative control (DMSO vehicle) and a positive control (e.g., 5-Fluorouracil).
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Mechanism of Action
α-Aminophosphonates have been identified as effective inhibitors of Protein Tyrosine Phosphatases (PTPs), such as PTP1B.[12] PTPs are crucial negative regulators in signaling pathways, such as those initiated by growth factors. By inhibiting a PTP, an α-aminophosphonate can prolong the phosphorylated (active) state of a downstream protein, thereby modulating the cellular response.
References
- 1. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminophosphonate - Wikipedia [en.wikipedia.org]
- 3. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactions of α-Hydroxyphosphonates [ouci.dntb.gov.ua]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The Last Decade of Optically Active α-Aminophosphonates [mdpi.com]
- 10. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploration of α-aminophosphonate N-derivatives as novel, potent and selective inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized Synthesis and Cytotoxic Activity of α-Aminophospho...: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. asjp.cerist.dz [asjp.cerist.dz]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. arkat-usa.org [arkat-usa.org]
- 24. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Optimal Base for the Pudovik Reaction: A Comparative Guide
A comprehensive analysis of experimental data reveals that the choice of base is a critical parameter in the Pudovik reaction, significantly influencing reaction efficiency and product yield. This guide provides a comparative overview of the efficacy of various bases, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable catalyst for their specific applications.
The Pudovik reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of α-hydroxyphosphonates and α-aminophosphonates through the addition of a P-H bond across a carbonyl or imine double bond, respectively.[1] The reaction is typically base-catalyzed, with the base playing a crucial role in activating the phosphite reagent. This guide delves into the performance of different bases, providing a clear comparison to inform experimental design in academic and industrial research, particularly in the realm of drug development where phosphonate derivatives are of significant interest.[2][3]
Comparative Efficacy of Bases in the Pudovik Reaction
The selection of an appropriate base is paramount for achieving high conversion rates and yields in the Pudovik reaction. Experimental evidence highlights the differential efficacy of various classes of bases, including organic amines, inorganic bases, and buffer systems.
A study focusing on an "on-DNA" Pudovik reaction provides a direct comparison of several bases under identical conditions. The data, summarized in the table below, indicates that a borate buffer at pH 9.5 afforded the highest conversion, suggesting that pH control is a key factor in this transformation.[4]
| Base/Catalyst | Conversion (%) |
| Triethylamine | < 91 |
| Hünig's base | < 91 |
| Lithium hydroxide | < 91 |
| Potassium carbonate | < 91 |
| Borate buffer (pH 9.5) | 91 |
| Borate buffer (pH < 9.5) | < 91 |
| Borate buffer (pH > 9.5) | < 91 |
| Table 1: Comparison of conversion rates in the on-DNA Pudovik reaction with various bases. Data sourced from[4]. |
While organic bases like triethylamine and Hünig's base are commonly employed, the study demonstrates their lower efficacy compared to the optimized buffer system in this specific context.[4] It is important to note that strong organic bases such as n-butyllithium (nBuLi), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) are also utilized in certain Pudovik protocols, often under inert atmospheres and in non-aqueous solvents to achieve good yields.[4]
In addition to traditional bases, other catalytic systems have been explored. For instance, tertiary phosphines like tributylphosphine (PBu3) have been shown to be highly effective catalysts, in some cases superior to tertiary amines.[5][6][7] Lewis acids, such as copper(II) triflate (Cu(OTf)2), can also promote the Pudovik reaction, leading to a subsequent phospha-Brook rearrangement under certain conditions.[8] Chiral amine bases, like quinine, have been successfully used to induce enantioselectivity in the Pudovik reaction of aryl aldehydes.[1]
Experimental Protocols
To provide a practical context for the data presented, detailed experimental methodologies for key experiments are outlined below.
General Procedure for the On-DNA Pudovik Reaction[4]
A solution of the on-DNA aldehyde (5.0 nmol, 1.0 mM in H₂O, 1.0 equiv) is treated with diethyl phosphonate (5 μL of a MeCN solution) and borate buffer (pH = 9.5, 250 mM in H₂O, 5 μL). The reaction mixture is incubated at 25 °C for 1 hour. The conversion is then determined by LCMS analysis.
Pudovik Reaction Catalyzed by a Lewis Acid[8]
In a reaction vessel under an argon atmosphere, diphenylphosphine oxide (0.2 mmol) and 2-pyridinecarboxaldehyde (0.3 mmol) are dissolved in THF (2 mL). Copper(II) triflate (10 mol %) is added, and the mixture is heated to 100 °C for 12 hours. The product is then isolated and the yield is determined. In the absence of the Cu(OTf)₂ catalyst, the reaction at room temperature yields the standard Pudovik adduct.
Mechanistic Insights and Visualizations
The Pudovik reaction proceeds through a nucleophilic addition mechanism. The base deprotonates the dialkyl phosphite to generate a phosphonate anion, which then acts as the nucleophile, attacking the electrophilic carbon of the carbonyl or imine group. Protonation of the resulting alkoxide or amide intermediate furnishes the final α-hydroxyphosphonate or α-aminophosphonate product.
Figure 1: General mechanism of the base-catalyzed Pudovik reaction.
The experimental workflow for a typical Pudovik reaction can be visualized as a series of sequential steps, from reagent preparation to product analysis.
Figure 2: A typical experimental workflow for the Pudovik reaction.
References
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phosphonate derivatives represent a versatile class of compounds with significant therapeutic potential, acting as stable mimics of natural phosphates. Their inherent resistance to hydrolysis imparts favorable pharmacokinetic properties, making them attractive candidates for drug development. This guide provides a comparative overview of the biological activities of various phosphonate derivatives, focusing on their antiviral, anticancer, and enzyme-inhibitory properties. The information is supported by quantitative experimental data to aid in the objective assessment of their performance against alternative compounds.
Antiviral Activity of Acyclic Nucleoside Phosphonates (ANPs) and their Prodrugs
Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy, particularly against retroviruses and DNA viruses. Their mechanism of action involves the inhibition of viral DNA polymerases, leading to chain termination of the nascent viral DNA.[1] To overcome the poor cell permeability of the negatively charged phosphonate group, various prodrug strategies have been developed, most notably the use of ester moieties to mask the phosphonic acid. This section compares the in vitro antiviral activity of key ANPs and their prodrugs.
Table 1: Comparative Antiviral Activity (EC₅₀, µM) of Acyclic Nucleoside Phosphonates and their Prodrugs
| Compound/Prodrug | Virus | EC₅₀ (µM) | Cell Line | Reference(s) |
| Cidofovir (HPMPC) | Human Cytomegalovirus (HCMV) | 0.38 - 1.0 | Human Foreskin Fibroblasts (HFF) | [2] |
| Herpes Simplex Virus-1 (HSV-1) | 5.3 | HFF | [2] | |
| Varicella-Zoster Virus (VZV) | 0.5 | HFF | [2] | |
| HDP-Cidofovir | Human Cytomegalovirus (HCMV) | 0.0009 | HFF | [2] |
| Herpes Simplex Virus-1 (HSV-1) | 0.008 | HFF | [2] | |
| ODE-Cidofovir | Human Cytomegalovirus (HCMV) | 0.001 | HFF | [2] |
| Herpes Simplex Virus-1 (HSV-1) | 0.012 | HFF | [2] | |
| Adefovir (PMEA) | Human Immunodeficiency Virus-1 (HIV-1) | 10.4 | MT-4 | [2] |
| Hepatitis B Virus (HBV) | 0.1 - 4.9 | HepG2 2.2.15 | [3] | |
| Adefovir Dipivoxil | Hepatitis B Virus (HBV) | 0.01 - 0.1 | HepG2 2.2.15 | [3] |
| Tenofovir (PMPA) | Human Immunodeficiency Virus-1 (HIV-1) | 5.2 | MT-4 | [4] |
| Tenofovir Disoproxil Fumarate (TDF) | Human Immunodeficiency Virus-1 (HIV-1) | 0.004 - 0.02 | MT-4 | [5] |
| Tenofovir Alafenamide (TAF) | Human Immunodeficiency Virus-1 (HIV-1) | 0.005 | MT-4 | [5] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. HDP (Hexadecyloxypropyl) and ODE (Octadecyloxyethyl) are alkoxyalkyl ester prodrug moieties.
The data clearly demonstrates the significantly enhanced antiviral potency of the prodrug formulations compared to their parent compounds. For instance, the alkoxyalkyl esters of cidofovir (HDP-Cidofovir and ODE-Cidofovir) exhibit several orders of magnitude greater activity against HCMV and HSV-1 than cidofovir itself.[2] Similarly, the ester prodrugs of tenofovir, TDF and TAF, are substantially more potent against HIV-1 than the parent tenofovir.[5]
Enzyme Inhibitory Activity of Phosphonate Derivatives
Phosphonates are effective inhibitors of various enzymes, often acting as transition-state analogs or competitive inhibitors of phosphate-binding sites.[6] This section focuses on their inhibitory activity against farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, and bacterial urease, a virulence factor in certain infections.
Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀/Kᵢ) of Phosphonate Derivatives
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| Zoledronic Acid | Human Farnesyl Pyrophosphate Synthase | Competitive | 3 | - | [7] |
| Risedronate | Human Farnesyl Pyrophosphate Synthase | Competitive | 10 | - | [7] |
| Pamidronate | Human Farnesyl Pyrophosphate Synthase | Competitive | 500 | - | [7] |
| Alendronate | Human Farnesyl Pyrophosphate Synthase | Competitive | 700 | - | [7] |
| Benzisoselenazolone Phosphonate Ester 14k | S. pasteurii Urease | Competitive | - | 5.06 | [8] |
| Benzisoselenazolone Phosphonate Ester 14a | S. pasteurii Urease | Competitive | - | 71.6 | [8] |
| Benzisoselenazolone Phosphonic Acid 1d | S. pasteurii Urease | Competitive | - | 108 | [8] |
| Acetohydroxamic Acid (AHA) | Soybean Urease | Competitive | 900,000 | 53,000 | [9] |
IC₅₀ (50% inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ (inhibition constant) is an indication of how potent an inhibitor is.
Nitrogen-containing bisphosphonates like zoledronic acid and risedronate are highly potent inhibitors of human FPPS, with IC₅₀ values in the low nanomolar range.[7] In the context of bacterial urease, novel benzisoselenazolone phosphonate esters have demonstrated significantly greater inhibitory activity compared to the corresponding phosphonic acids and the standard inhibitor acetohydroxamic acid.[8][9]
Anticancer Activity of Phosphonate Derivatives
The anticancer potential of phosphonate derivatives is an active area of research. Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for tumor growth, such as FPPS, or direct cytotoxic effects.
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Phosphonate Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Alendronate | MIA PaCa-2 | Pancreatic Cancer | 17.2 | |
| MDA-MB-231 | Breast Cancer | 20.6 | ||
| Neridronate | A549 | Lung Cancer | < 100 | |
| 1-phenylphosphinane 1-oxide (2) | SW480 | Colon Cancer | 5.1 | [10] |
| 1-cyclohexylphosphinane-borane complex (8) | SW480 | Colon Cancer | 7.6 | [10] |
| 1-phenylphosphinan-4-one derivative (11) | PC3 | Prostate Cancer | 6.0 | [10] |
| SW480 | Colon Cancer | 4.4 | [10] |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth.
Bisphosphonates such as alendronate have shown moderate activity against pancreatic and breast cancer cell lines. More recently, novel phosphinane derivatives have demonstrated potent and selective cytotoxicity against various colon and prostate cancer cell lines, with some compounds outperforming the standard chemotherapeutic agent cisplatin.[10]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Host cell line susceptible to the virus (e.g., MRC-5, Vero)
-
Virus stock of known titer
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (phosphonate derivative) at various concentrations
-
Overlay medium (e.g., culture medium with low-melting-point agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well cell culture plates
Procedure:
-
Seed the host cells into 12-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus stock in culture medium.
-
Remove the culture medium from the cell monolayers and infect the cells with the diluted virus for 1 hour at 37°C.
-
During the infection period, prepare dilutions of the test compound in the overlay medium.
-
After incubation, remove the virus inoculum and add the overlay medium containing the test compound (or no compound for control) to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Once plaques are visible, fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[8]
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
Test compound (phosphonate derivative) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[11][12][13]
Urease Inhibition Assay
This assay measures the inhibitory effect of a compound on the activity of the enzyme urease, which catalyzes the hydrolysis of urea to ammonia.
Materials:
-
Purified urease (e.g., from Jack bean or Sporosarcina pasteurii)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0-7.4)
-
Test compound (phosphonate derivative) at various concentrations
-
Reagents for ammonia detection (e.g., Berthelot's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.
-
Add the urease solution to the reaction mixture and pre-incubate for a short period.
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and measure the amount of ammonia produced using a suitable detection method, such as the Berthelot's reagent, which forms a colored product with ammonia that can be quantified spectrophotometrically.
-
The percentage of urease inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of the control (no inhibitor).
-
The IC₅₀ and Kᵢ values can be determined by plotting the inhibition data against the inhibitor concentration and fitting the data to appropriate kinetic models.[14][15][16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of acyclic nucleoside phosphonate antivirals.
Caption: Inhibition of Farnesyl Pyrophosphate Synthase in the Mevalonate Pathway.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New prodrugs of Adefovir and Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Viral Plaque Assay Protocol | BioRender Science Templates [biorender.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Examination of Pudovik Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of synthesized compounds is paramount. The Pudovik reaction, a cornerstone of organophosphorus chemistry, yields α-hydroxyphosphonates and α-aminophosphonates—classes of compounds with significant biological and therapeutic potential. This guide provides a comparative analysis of the spectroscopic techniques used to characterize these products, supported by experimental data and detailed protocols to aid in their unambiguous identification.
The addition of a dialkyl phosphite to an aldehyde or imine, known as the Pudovik reaction, is a powerful method for forming carbon-phosphorus bonds. The resulting α-hydroxyphosphonates and α-aminophosphonates are structural analogs of α-amino acids and exhibit a wide range of biological activities. Accurate and comprehensive spectroscopic analysis is crucial for confirming the successful synthesis and purity of these compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for α-hydroxyphosphonates and α-aminophosphonates, providing a valuable reference for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Pudovik reaction products. ¹H, ¹³C, and ³¹P NMR provide detailed information about the molecular framework.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Moiety | α-Hydroxyphosphonates | α-Aminophosphonates | Key Observations |
| P-CH | 4.0 - 5.5 (d, ²JP-H ≈ 10-20 Hz) | 3.5 - 5.0 (d, ²JP-H ≈ 15-25 Hz) | The proton on the carbon bearing the phosphorus and hydroxyl/amino group appears as a doublet due to coupling with the phosphorus nucleus. |
| O-H | 2.0 - 6.0 (br s) | - | A broad singlet, the chemical shift of which is concentration and solvent dependent. Disappears upon D₂O exchange. |
| N-H | - | 1.5 - 4.0 (br s) | A broad singlet, which can sometimes be a doublet if coupled to the P-CH proton. Disappears upon D₂O exchange. |
| O-CH₂ | 3.5 - 4.5 (m) | 3.5 - 4.5 (m) | Methylene protons of the phosphonate ester groups. |
| CH₃ | 1.0 - 1.5 (t) | 1.0 - 1.5 (t) | Methyl protons of the phosphonate ester groups. |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | α-Hydroxyphosphonates | α-Aminophosphonates | Key Observations |
| P-C | 65 - 80 (d, ¹JP-C ≈ 150-170 Hz)[1] | 50 - 65 (d, ¹JP-C ≈ 140-160 Hz) | The carbon directly attached to the phosphorus atom exhibits a large one-bond coupling constant. |
| O-CH₂ | 60 - 70 (d, ²JP-C ≈ 5-10 Hz) | 60 - 70 (d, ²JP-C ≈ 5-10 Hz) | The carbon of the ester group shows a smaller two-bond coupling to the phosphorus. |
| CH₃ | 15 - 20 (d, ³JP-C ≈ 5-8 Hz) | 15 - 20 (d, ³JP-C ≈ 5-8 Hz) | The methyl carbon of the ester group displays a three-bond coupling to the phosphorus. |
Table 3: Comparative ³¹P NMR Data (δ, ppm)
| Compound Type | Chemical Shift Range (δ, ppm) | Key Observations |
| α-Hydroxyphosphonates | +18 to +28 | The ³¹P chemical shift is sensitive to the electronic environment around the phosphorus atom. |
| α-Aminophosphonates | +20 to +32 | Generally, α-aminophosphonates are slightly deshielded compared to their α-hydroxy counterparts. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in Pudovik reaction products.
Table 4: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | α-Hydroxyphosphonates | α-Aminophosphonates | Key Observations |
| P=O (Phosphoryl) | 1220 - 1260 (s) | 1220 - 1260 (s) | A strong and characteristic absorption for the phosphoryl group. |
| O-H (Alcohol) | 3200 - 3500 (br) | - | A broad band indicating the presence of a hydroxyl group involved in hydrogen bonding. |
| N-H (Amine) | - | 3200 - 3400 (m) | One or two bands of medium intensity, depending on whether it is a primary or secondary amine. |
| P-O-C | 1020 - 1060 (s) | 1020 - 1060 (s) | A strong absorption associated with the phosphonate ester linkage. |
| C-H (Aliphatic) | 2850 - 3000 (m) | 2850 - 3000 (m) | Standard C-H stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the synthesized compounds, further confirming their structure.
Table 5: Comparative Mass Spectrometry Fragmentation Patterns
| Compound Type | Ionization Method | Common Fragmentation Pathways | Key Observations |
| α-Hydroxyphosphonates | ESI, CI, EI | Loss of the R group from the carbonyl precursor, loss of an alkoxy group from the phosphonate, McLafferty rearrangement if applicable.[2][3] | The molecular ion peak (M⁺ or [M+H]⁺) is often observed. Fragmentation is often initiated by cleavage of the C-C bond adjacent to the hydroxyl group (alpha cleavage).[2] |
| α-Aminophosphonates | ESI, CI, FAB, EI | Loss of the dialkyl phosphite to form an iminium ion, loss of the chiral auxiliary from the iminium ion.[4] | Pseudomolecular ions like [MH]⁺ are prominent. The base peak often corresponds to the stable iminium ion.[4] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified Pudovik reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
For ³¹P NMR, 85% H₃PO₄ is used as an external standard (0 ppm).
Instrumentation and Parameters:
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
³¹P NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 64-256.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI, CI, or EI source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the product and its fragments.
-
Fragmentation (MS/MS): For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of Pudovik reaction products.
Caption: General workflow from synthesis to structural confirmation.
Caption: Logical flow for interpreting spectroscopic data.
By employing a multi-spectroscopic approach and adhering to rigorous experimental protocols, researchers can confidently characterize the products of the Pudovik reaction, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
A Comparative Analysis of Diethyl and Diisopropyl [hydroxy(phenyl)methyl]phosphonate for Researchers and Drug Development Professionals
In the landscape of organophosphorus chemistry, α-hydroxyphosphonates stand out for their diverse biological activities and synthetic versatility. This guide provides a detailed comparison of two prominent members of this class: diethyl [hydroxy(phenyl)methyl]phosphonate and its diisopropyl counterpart. This analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on their synthesis, potential therapeutic applications, and chemical properties.
Chemical Properties and Synthesis
Both diethyl and diisopropyl [hydroxy(phenyl)methyl]phosphonate are typically synthesized via the Pudovik reaction, a nucleophilic addition of a dialkyl phosphite to an aldehyde, in this case, benzaldehyde. The choice of the dialkyl phosphite (diethyl phosphite or diisopropyl phosphite) is the defining difference in the synthesis of these two compounds.
The general reaction scheme is as follows:
Pudovik Reaction
Benzaldehyde + Dialkyl Phosphite → Dialkyl [hydroxy(phenyl)methyl]phosphonate
The reaction is often carried out in the presence of a base catalyst.[1] The nature of the alkyl group (ethyl vs. isopropyl) can influence the reaction kinetics and the physicochemical properties of the final product.
| Property | This compound | Diisopropyl [hydroxy(phenyl)methyl]phosphonate |
| Molecular Formula | C₁₁H₁₇O₄P | C₁₃H₂₁O₄P |
| Molecular Weight | 244.22 g/mol | 272.28 g/mol |
| Appearance | Solid | Not specified |
Comparative Performance Data
While direct comparative studies on the biological activities of diethyl and diisopropyl [hydroxy(phenyl)methyl]phosphonate are limited, the broader class of α-hydroxyphosphonates is recognized for its potential as enzyme inhibitors.[1][2] This inhibitory action is often attributed to the phosphonate group acting as a phosphate mimic, allowing these molecules to interact with the active sites of enzymes that process phosphate-containing substrates.[1]
Below is a summary of available data from individual studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions.
| Parameter | This compound | Diisopropyl [hydroxy(phenyl)methyl]phosphonate | Reference |
| Synthesis Yield (Pudovik Reaction) | Good to excellent yields (78-99%) have been reported under optimized conditions with triethylamine as a catalyst. | A 55% yield has been reported in a reaction with trans-cinnamaldehyde and triethylamine. | [3][4] |
| Antimicrobial Activity | Derivatives have shown moderate to good antibacterial activity against Gram-positive and Gram-negative strains. | Derivatives have demonstrated antibacterial activity against Gram-positive bacterial strains B. cereus and S. aureus and antifungal activity against Candida albicans. | [5][6] |
| Cytotoxicity | Rhein-phosphonate derivatives have shown cytotoxicity against various human cancer cell lines, with some exhibiting IC50 values in the low micromolar range (e.g., 8.82 ± 0.95 µM against HepG-2). | An aminophosphinate derivative showed significant cytotoxic activity on the PANC-1 pancreas cancer cell line. | [7][8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Pudovik reaction using magnesium oxide as a catalyst.[9]
Materials:
-
Diethyl phosphite (0.02 mol)
-
Benzaldehyde (0.02 mol)
-
Magnesium oxide (2 g)
-
Dichloromethane
-
Calcium chloride
-
n-hexane
Procedure:
-
Magnesium oxide is added to a stirred mixture of diethyl phosphite and benzaldehyde at room temperature.
-
After 2 hours, the mixture is washed with dichloromethane (50 ml).
-
The organic layer is dried with calcium chloride.
-
The solvent is evaporated to yield the crude product.
-
The product is then crystallized from n-hexane.[9]
Synthesis of Diisopropyl [hydroxy(phenyl)methyl]phosphonate
A representative protocol for a related diisopropyl α-hydroxyphosphonate involves the use of triethylamine as a catalyst.[4]
Materials:
-
Diisopropyl phosphite (10 mmol)
-
trans-cinnamaldehyde (10 mmol)
-
Triethylamine (22 mmol)
-
Toluene
Procedure:
-
Diisopropyl phosphite and trans-cinnamaldehyde are mixed.
-
Triethylamine is added to the mixture.
-
The mixture is heated to 75 °C with continuous stirring for 10 hours.
-
The solution is cooled to ambient temperature, upon which a solid precipitates.
-
The solid is collected via filtration and washed with ice-cold toluene to afford the product.[4]
Mechanisms and Pathways
Pudovik Reaction Mechanism
The Pudovik reaction is a fundamental C-P bond-forming reaction. The generally accepted mechanism involves the nucleophilic addition of the phosphite to the carbonyl carbon of the aldehyde. A base catalyst facilitates the deprotonation of the dialkyl phosphite to form a more nucleophilic phosphite anion.
References
- 1. This compound|CA 1663-55-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Diethyl [hydroxy(phenyl)methyl]phosphonate
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of methods to assess the purity of diethyl [hydroxy(phenyl)methyl]phosphonate, a significant α-hydroxyphosphonate with applications in medicinal chemistry and as a versatile synthetic intermediate.[1] We present key experimental data, detailed protocols, and a comparative look at alternative compounds.
Synthesis Overview: The Pudovik Reaction
The most common and historically significant method for synthesizing this compound is the Pudovik reaction.[1] This reaction involves the nucleophilic addition of diethyl phosphite to benzaldehyde, typically catalyzed by a base.[1][2] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.[1]
Caption: The Pudovik reaction for synthesizing the target compound.
Purity Assessment: A Multi-Technique Approach
A combination of spectroscopic and chromatographic methods is essential for unambiguously determining the purity of synthesized this compound. Below, we compare the data obtained from these techniques against a reference standard.
Data Summary for Purity Analysis
The following table summarizes the expected analytical data for pure this compound. Significant deviations from these values may indicate the presence of impurities, starting materials, or byproducts.
| Analytical Technique | Parameter | Expected Value for Pure this compound |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | ~7.47-7.49 ppm (m, 2H, Ar-H), ~7.28-7.37 ppm (m, 3H, Ar-H), ~5.00-5.03 ppm (d, J=10.8 Hz, 1H, CH-OH), ~3.94-4.08 ppm (m, 4H, OCH₂), ~3.61 ppm (s, 1H, OH), ~1.19-1.28 ppm (t, J=7.1 Hz, 6H, CH₃)[1][3] |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | ~110.5-148.8 ppm (Aromatic C), ~70.4 ppm (d, Jcp=161.6 Hz, CHP), ~62.9-63.2 ppm (CH₂OP), ~16.3-16.4 ppm (CH₃)[1] |
| ³¹P NMR (in CDCl₃) | Chemical Shift (δ) | ~21.7 ppm (single resonance)[1] |
| Mass Spectrometry | Molecular Ion (M+H)⁺ | 245.0994 m/z |
| Chiral HPLC | Enantiomeric Excess (e.e.) | >99% for enantiomerically pure samples |
| X-ray Crystallography | Crystal System | Monoclinic[2][4] |
| Space Group | P2₁/n[4] |
Comparison with Alternatives
Several alternatives to this compound exist, often differing by the substituents on the phenyl ring or the alkyl groups of the phosphonate. Examples include:
-
Diethyl hydroxy(4-methylphenyl)methylphosphonate: An alternative with a methyl group on the phenyl ring.[3]
-
Diethyl hydroxy(1-naphthyl)methylphosphonate: Features a naphthyl group instead of a phenyl group, offering different steric and electronic properties.[3]
-
Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate: A more sterically hindered analogue used as an antioxidant in polymers.[5][6]
While the fundamental purity assessment techniques remain the same, the expected spectroscopic and chromatographic data for these alternatives will differ due to their unique molecular structures. For instance, the aromatic proton signals in the ¹H NMR spectrum of diethyl hydroxy(4-methylphenyl)methylphosphonate will show a different splitting pattern compared to the unsubstituted phenyl analogue.[3]
Experimental Protocols
Detailed methodologies for the synthesis and purification analysis are provided below.
Synthesis of this compound
This protocol is adapted from established Pudovik reaction procedures.[2]
-
Reaction Setup: To a stirred mixture of diethyl phosphite (0.02 mol) and benzaldehyde (0.02 mol) at room temperature, add a catalytic amount of a base (e.g., magnesium oxide, 2 g).[2]
-
Reaction Execution: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2 hours.[2]
-
Workup and Purification: After the reaction is complete, the mixture is diluted with dichloromethane (50 ml) and washed to remove the catalyst. The organic layer is dried with an anhydrous drying agent (e.g., CaCl₂).[2]
-
Isolation: The solvent is removed by rotary evaporation to yield the crude product. The final product can be further purified by crystallization from a suitable solvent system, such as n-hexane.[2]
Purity Assessment Protocols
The following diagram illustrates the typical workflow for assessing the purity of the synthesized product.
Caption: Workflow for synthesis and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum to identify characteristic proton signals. Key signals to verify are the methine proton (CH-OH) around 5.0 ppm and the aromatic protons.[3]
-
¹³C NMR: Acquire the spectrum to confirm the carbon skeleton. A key signal is the carbon attached to the phosphorus, which appears as a doublet with a large coupling constant (Jcp ≈ 161.6 Hz).[1]
-
³¹P NMR: Acquire the spectrum to confirm the presence of a single phosphorus environment, which should appear as a singlet around 21.7 ppm.[1]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is commonly used for this type of compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The expected molecular ion peak for the protonated molecule [M+H]⁺ should be observed to confirm the molecular weight of 244.22 g/mol .[2]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine chemical purity and, if a chiral stationary phase is used, the enantiomeric excess (e.e.).[1]
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol.
-
Stationary Phase: For chemical purity, a standard silica or C18 column can be used. For enantiomeric excess, a chiral column (e.g., Chiralcel OD-H) is required.[1]
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm). Purity is determined by the area percentage of the main peak.
-
References
- 1. This compound|CA 1663-55-4 [benchchem.com]
- 2. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | EFSA [efsa.europa.eu]
- 6. Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | C19H33O4P | CID 70421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl [hydroxy(phenyl)methyl]phosphonate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of diethyl [hydroxy(phenyl)methyl]phosphonate, a common organophosphorus compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE):
When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: In case of potential aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
II. Disposal Methodologies
There are three primary methods for the disposal of this compound: chemical hydrolysis (acidic or alkaline), incineration, and disposal via a licensed hazardous waste contractor. The choice of method will depend on the quantity of waste, available facilities, and local regulations.
A. Chemical Hydrolysis
Chemical hydrolysis is a viable option for the in-lab neutralization of small quantities of this compound. This process breaks down the compound into less hazardous materials. Both acidic and alkaline hydrolysis can be effective.
1. Acidic Hydrolysis Protocol:
This protocol is adapted from studies on the acidic hydrolysis of structurally similar α-hydroxybenzylphosphonates and is expected to be effective for this compound.[1][2]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Bicarbonate (NaHCO₃) for neutralization
-
pH paper or meter
-
Stir plate and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare a solution of the phosphonate in a round-bottom flask. For approximately 2 mmol of the phosphonate, use 1 mL of water.
-
Acid Addition: Carefully add three equivalents (approximately 0.5 mL for 2 mmol of phosphonate) of concentrated hydrochloric acid to the solution while stirring.[2]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100°C) with continuous stirring. The reaction should be complete within 2.5 to 9.5 hours, depending on the specific reactivity.[2]
-
Monitoring (Optional): The progress of the reaction can be monitored using ³¹P NMR spectroscopy if available.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
-
Disposal of Hydrolysate: The resulting neutralized aqueous solution, containing the hydrolyzed products, should be disposed of in accordance with local regulations for aqueous chemical waste.
Table 1: Quantitative Data for Acidic Hydrolysis of Diethyl α-hydroxybenzylphosphonate [2]
| Parameter | Value |
| Substrate to Reagent Ratio | ~2 mmol phosphonate : 3 equivalents conc. HCl |
| Solvent | 1 mL Water per ~2 mmol phosphonate |
| Temperature | Reflux (~100°C) |
| Reaction Time | 2.5 - 9.5 hours |
2. Alkaline Hydrolysis (General Guidance):
General Procedure:
-
Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Procedure: The phosphonate is treated with an excess of the basic solution (e.g., 2M NaOH) and heated to facilitate hydrolysis. The reaction progress can be monitored by techniques such as TLC or NMR.
-
Neutralization: After completion, the reaction mixture is cooled and neutralized with an acid (e.g., hydrochloric acid).
-
Disposal: The neutralized solution is disposed of as aqueous chemical waste.
B. Incineration
For larger quantities of this compound, incineration by a licensed hazardous waste disposal facility is the recommended method. Organophosphorus compounds are effectively destroyed at high temperatures.
Table 2: Recommended Incineration Parameters for Organophosphorus Compounds
| Parameter | Recommended Value |
| Temperature | 900°C - 1200°C |
| Residence Time | 2 seconds |
C. Licensed Hazardous Waste Contractor
The most straightforward and often the safest method for disposal is to use a licensed hazardous waste contractor.
Procedure:
-
Segregation and Labeling: The waste should be collected in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, concentration, and hazard symbols.
-
Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a licensed contractor.
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated material into a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS office immediately.
By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling diethyl [hydroxy(phenyl)methyl]phosphonate
Essential Safety and Handling Guide for Diethyl [hydroxy(phenyl)methyl]phosphonate
For Research Use Only. Not for human or veterinary use.
This document provides immediate and essential safety protocols for handling this compound (CAS No. 1663-55-4). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Eye & Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1][2] |
| Skin & Body Protection | Laboratory coat | Wear a lab coat to prevent skin contact.[3] |
| Respiratory Protection | Fume hood or appropriate respirator | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust, mist, or spray.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling Protocol:
-
Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Emergency eyewash stations and safety showers should be readily accessible[1].
-
Location: All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][3].
-
Procedure: Avoid direct contact with skin and eyes[1][3]. Do not breathe dust, mist, or spray[1].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1].
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3][4].
-
For optimal stability, it is recommended to keep the compound in a cool environment (below 10°C) under an inert gas like argon to prevent hydrolysis[3].
-
Avoid exposure to moisture and heat, which can degrade the phosphonate ester bond[3].
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
The material may be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing[4].
-
Do not allow the chemical to enter drains or sewer systems[4].
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill[4].
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and containment measures.
| Incident | First-Aid / Emergency Response |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4] |
| Spill | Soak up with inert absorbent material (e.g., sand, silica gel). Collect and place in a suitable, closed container for disposal. Remove all sources of ignition.[5] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
